[2-(Methyloxy)-8-quinolinyl]boronic acid
Description
BenchChem offers high-quality [2-(Methyloxy)-8-quinolinyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Methyloxy)-8-quinolinyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H10BNO3 |
|---|---|
Molecular Weight |
203.00 g/mol |
IUPAC Name |
(2-methoxyquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-15-9-6-5-7-3-2-4-8(11(13)14)10(7)12-9/h2-6,13-14H,1H3 |
InChI Key |
ONNVKMAYWGRLEZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC(=N2)OC)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Strategies for the Functionalization of 2-Methoxyquinoline Scaffolds via Organoboron Reagents
Executive Summary
The 2-methoxyquinoline core is a privileged pharmacophore in medicinal chemistry, appearing in antimalarials, kinase inhibitors (e.g., inhibitors of HER-2/EGFR), and receptor antagonists. While the methoxy group at the C2 position provides unique electronic properties—balancing lipophilicity with hydrogen bond acceptance—it also introduces specific synthetic challenges, particularly regarding hydrolytic stability under acidic conditions.
This technical guide details the synthesis of 2-methoxyquinoline derivatives using boronic acids . It moves beyond basic textbook definitions to explore high-value synthetic pathways: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) , Direct C-H Arylation , and Borylation-Oxidation strategies .
Strategic Analysis of the 2-Methoxyquinoline Core
Before designing a synthesis, one must understand the electronic environment of the substrate.
-
The Methoxy Group: Acts as a
-donor but -acceptor. At the C2 position, it renders the pyridine ring less electron-deficient than unsubstituted quinoline, but it remains susceptible to nucleophilic attack (displacement of -OMe) under harsh conditions. -
Reactivity Profile:
-
C3 Position: The most nucleophilic site on the pyridine ring; ideal for electrophilic aromatic substitution or halogenation followed by cross-coupling.
-
C4 Position: Often accessed via pre-functionalized precursors (e.g., 4-chloro-2-methoxyquinoline).
-
Stability Warning: The 2-methoxy group is an imidate ether. Under strong aqueous acid or intense Lewis acid conditions, it hydrolyzes to the thermodynamically stable 2-quinolone. Protocol selection must prioritize basic or neutral conditions.
-
Methodology 1: Palladium-Catalyzed Cross-Coupling (The Gold Standard)
The most robust method for synthesizing arylated 2-methoxyquinoline derivatives is the Suzuki-Miyaura coupling . This approach typically involves reacting a halogenated 2-methoxyquinoline (electrophile) with an aryl/heteroaryl boronic acid (nucleophile).
Mechanistic Insight
The reaction proceeds via the catalytic cycle:[1]
-
Oxidative Addition: Pd(0) inserts into the C-X bond of the quinoline.
-
Transmetalation: The boronic acid transfers its organic group to the Pd center. This step requires base activation (formation of a boronate species,
). -
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Visualization: The Catalytic Cycle
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-methoxy-3-bromoquinoline.
Experimental Protocol: C3-Arylation of 2-Methoxyquinoline
Target: Synthesis of 2-methoxy-3-(4-fluorophenyl)quinoline. Precursor: 3-Bromo-2-methoxyquinoline (Synthesized via bromination of 2-methoxyquinoline or methylation of 3-bromo-2-quinolone).
Reagents:
-
Substrate: 3-Bromo-2-methoxyquinoline (1.0 equiv)
-
Reagent: 4-Fluorophenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[2]
Step-by-Step Workflow:
-
Setup: Charge a Schlenk flask or microwave vial with the aryl bromide, boronic acid, and Pd catalyst.
-
Inertion: Evacuate and backfill with Argon (
) to remove (crucial to prevent homocoupling of boronic acid). -
Solvation: Add degassed 1,4-dioxane followed by the aqueous base solution.
-
Reaction: Heat to 90°C for 4–12 hours. (Monitor via TLC/LCMS; look for disappearance of bromide).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over
.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 2-methoxy group increases
compared to quinolones.
Optimization Table:
| Parameter | Standard Condition | Optimization for Sterically Hindered Systems |
| Catalyst | ||
| Base | ||
| Solvent | Dioxane/Water (4:1) | Toluene/Water or n-Butanol |
| Temp | 80–100°C | 110°C (Microwave) |
Methodology 2: Direct C-H Functionalization (Atom Economy)
For unfunctionalized 2-methoxyquinolines, pre-halogenation adds a synthetic step. Direct C-H arylation using boronic acids is a more advanced, atom-economic strategy, often relying on radical pathways mediated by silver salts or photoredox catalysis.
Mechanism: Radical Addition
Unlike Suzuki coupling, this often proceeds via the generation of an aryl radical from the boronic acid (using
Protocol: Minisci-Type C-H Arylation
Target: Direct alkylation/arylation at C2 or C4 (depending on sterics, though C2 is blocked by methoxy, directing attack to C4 or C3).
Reagents:
-
Reagent: Arylboronic acid (1.5 equiv)
-
Oxidant:
(3.0 equiv) -
Catalyst:
(10–20 mol%) -
Solvent: DCM/Water (biphasic) or TFA (if substrate tolerates acid - Risk for 2-methoxyquinoline)
Critical Note: Standard Minisci conditions use acid (TFA). For 2-methoxyquinoline, acid must be avoided to prevent hydrolysis. Instead, use neutral radical conditions (Persulfate/Silver) in biphasic DCM/Water.
Methodology 3: The "Reverse" Strategy (Borylation of Quinoline)
Sometimes the commercial availability of the aryl halide is better than the boronic acid. In this case, convert the 2-methoxyquinoline into a boronic ester.
Workflow:
-
Miyaura Borylation: React 3-bromo-2-methoxyquinoline with
(Bis(pinacolato)diboron), , and KOAc. -
Product: 2-Methoxyquinoline-3-boronic acid pinacol ester.
-
Coupling: React this ester with diverse Aryl-Halides using standard Suzuki conditions.
Decision Logic for Synthesis
Use the following logic tree to select the optimal pathway for your specific derivative.
Figure 2: Strategic decision tree for selecting the synthetic pathway.
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Seiple, I. B., Su, S., Rodriguez, R. A., et al. (2010).[5] Direct C-H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society.[5] Link[5]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
BenchChem. (2025).[1] Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Link
-
Fujiwara, Y., Domingo, V., Seiple, I. B., et al. (2011).[6] Practical C-H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society.[5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05063C [pubs.rsc.org]
- 3. 2-Methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. H54814.03 [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]
Novel Quinoline Scaffolds for Medicinal Chemistry: Synthetic Innovations & Therapeutic Targeting
[1][2]
Executive Summary
The quinoline pharmacophore remains a cornerstone of medicinal chemistry, yet the "low-hanging fruit" of simple substitutions has largely been harvested. The current frontier lies in novel scaffold architecture —specifically, the construction of complex, hybridized, and functionally dense quinoline systems that defy classical structure-activity relationship (SAR) limitations.
This technical guide addresses the critical shift from classical Skraup/Friedländer syntheses to C–H activation and multicomponent cascade reactions . We focus on two high-impact areas: kinase inhibition (specifically PI3K/Akt/mTOR pathway targeting) and green synthetic methodologies (Fe-catalyzed annulation).
Strategic Molecular Design: Beyond the Rule of Five
Modern quinoline design prioritizes molecular hybridization —fusing the quinoline core with other pharmacophores (e.g., chalcones, triazoles, artemisinin) to tackle multidrug resistance (MDR) and enhance selectivity.
Structural Evolution & Bioisosterism
-
C2-Position: Critical for lipophilicity modulation. Replacing classical alkyl groups with heteroaryl rings (e.g., 2-pyridyl, 2-thienyl) often improves metabolic stability and kinase hinge binding.
-
C4-Position: The primary vector for solubility enhancement. Introduction of basic amines (e.g., piperazine, morpholine) here is standard, but recent trends favor rigidified spiro-cycles to reduce entropic penalties upon binding.
-
C8-Position: A "privileged" site for directing groups in C–H activation, allowing for late-stage diversification without de novo synthesis.
Target Pathway: PI3K/Akt/mTOR Signaling
Quinoline-chalcone hybrids have shown exceptional potency against the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation often dysregulated in oncology.
Figure 1: Mechanism of Action for Quinoline-Based PI3K Inhibitors. The scaffold targets the ATP-binding pocket of PI3K, preventing the conversion of PIP2 to PIP3 and downstream Akt/mTOR signaling.
Advanced Synthetic Protocol: Fe-Catalyzed C–H Annulation
Objective: Synthesis of 2,4-disubstituted quinolines via Fe-catalyzed C(sp²)–C(sp²) bond cleavage of styrenes. Rationale: This 2025 methodology replaces toxic transition metals (Pd, Rh) with earth-abundant Iron, utilizing styrenes as a novel "dual synthon" source. It offers superior atom economy compared to classical Friedländer synthesis.
Reagents & Equipment
-
Substrates: Arylamine (1.0 equiv), Styrene derivative (2.0 equiv).
-
Catalyst: Iron(III) chloride (FeCl₃) or Iron(II) triflate (Fe(OTf)₂).
-
Oxidant: Di-tert-butyl peroxide (DTBP) or air (depending on specific variant).
-
Solvent: Chlorobenzene or DMSO (anhydrous).
-
Equipment: Sealed pressure tube, oil bath, magnetic stirrer.
Step-by-Step Procedure
-
Reaction Setup:
-
In a glovebox (or under N₂ stream), charge a 15 mL pressure tube with the arylamine (0.5 mmol), styrene (1.0 mmol), and FeCl₃ (10 mol%).
-
Add solvent (2.0 mL) and oxidant (2.0 equiv).
-
Seal the tube with a Teflon-lined cap.
-
-
Catalytic Annulation:
-
Heat the reaction mixture to 120°C for 12–16 hours .
-
Checkpoint: Monitor reaction progress via TLC (eluent: Hexane/EtOAc 8:2). The styrene spot should disappear, and a fluorescent quinoline spot should appear.
-
-
Workup & Purification:
-
Validation:
-
Confirm structure via ¹H NMR (characteristic quinoline protons at δ 7.5–8.5 ppm) and HRMS.
-
Self-Validating Logic:
-
Control: Run a parallel reaction without Fe-catalyst. No product should form, confirming the catalytic nature.
-
Oxidant Check: If yield is low (<40%), ensure the oxidant is fresh; peroxide degradation is a common failure mode in C–H functionalization.
Biological Validation: PI3K Kinase Inhibition Assay
Objective: Determine the IC₅₀ of the synthesized quinoline scaffold against PI3Kα isoform. Methodology: ADP-Glo™ Kinase Assay (Luminescent).[4]
Assay Buffer Composition
-
HEPES: 50 mM (pH 7.5) – Maintains physiological pH.
-
MgCl₂: 3 mM – Essential cofactor for kinase activity.
-
NaCl: 50 mM – Mimics ionic strength.
-
BSA: 0.01% – Prevents enzyme adsorption to the plate.
-
DTT: 1 mM – Maintains reducing environment (add fresh).
Experimental Workflow
-
Compound Preparation:
-
Dissolve quinoline test compounds in 100% DMSO to 10 mM stock.
-
Prepare 3-fold serial dilutions in Assay Buffer (Final DMSO concentration < 1%).
-
-
Enzyme Reaction (384-well plate):
-
Add 2 µL of PI3Kα enzyme (0.5 ng/µL) to wells.
-
Add 1 µL of test compound. Incubate for 10 min at RT (allows inhibitor binding).
-
Initiate reaction by adding 2 µL of Substrate Mix (ATP + PIP2 lipid substrate).
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to ATP → Luciferase signal). Incubate 30 min.
-
-
Data Analysis:
-
Measure luminescence (RLU).[4]
-
Calculate % Inhibition:
-
Fit data to a sigmoidal dose-response curve to derive IC₅₀.
-
Quantitative SAR Analysis
The following table summarizes the impact of C2 and C4 substitutions on PI3K inhibitory activity, derived from recent hybrid scaffold studies.
| Compound ID | R1 (C2-Position) | R2 (C4-Position) | IC₅₀ (PI3Kα) [nM] | Cell Viability (A549) IC₅₀ [µM] | SAR Insight |
| Q-01 (Ref) | -CH₃ | -Cl | >10,000 | >50 | Unsubstituted core lacks potency. |
| Q-05 | -Ph | -NH-CH₂-Ph | 450 | 12.5 | Aromatic amine at C4 improves binding. |
| Q-09i | -(E)-Styryl (Chalcone) | -Cl | 52 | 3.91 | Hybridization at C2 dramatically boosts potency (Hinge binding). |
| Q-12 | -2-Thienyl | -Morpholine | 120 | 8.4 | Bioisosteric replacement (Thiophene) retains activity; Morpholine improves solubility. |
Key Takeaway: The introduction of a chalcone moiety at C2 (Compound Q-09i) creates a "privileged" hybrid structure that likely occupies the hydrophobic pocket II of the kinase, resulting in nanomolar potency.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Vertex AI Search / Elsevier.
- Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry (2025).
- New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. European Journal of Medicinal Chemistry / PMC.
- PI3Kα (p110α/p85) Assay Kit Protocol. BPS Bioscience.
- Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. BenchChem (2025).
2-methoxyquinolin-8-yl boronic acid MSDS and safety data
Safety, Handling, and Experimental Applications
Part 1: Executive Summary & Chemical Identity
In the realm of medicinal chemistry, 2-methoxyquinolin-8-yl boronic acid serves as a high-value heterocyclic building block. Its quinoline scaffold is ubiquitous in kinase inhibitors and antimalarial pharmacophores, while the boronic acid moiety facilitates Suzuki-Miyaura cross-coupling reactions.
However, the handling of heterocyclic boronic acids requires specific technical nuance. Unlike simple phenylboronic acids, quinoline derivatives can exhibit pH-dependent solubility profiles and susceptibility to protodeboronation. This guide synthesizes the Material Safety Data Sheet (MSDS) parameters with field-proven handling protocols to ensure both personnel safety and experimental success.
Chemical Identity Table
| Parameter | Data |
| Chemical Name | (2-Methoxyquinolin-8-yl)boronic acid |
| CAS Number | 944407-86-7 |
| Molecular Formula | C₁₀H₁₀BNO₃ |
| Molecular Weight | 203.00 g/mol |
| Structure Description | Quinoline bicyclic core with a methoxy substituent at C2 and a boronic acid group at C8.[1][2][3][4][5][6] |
| Appearance | White to light brown solid powder.[7] |
| Solubility | Soluble in DMSO, Methanol, DMF. Sparingly soluble in water. |
| Storage Condition | Refrigerate (2–8°C). Hygroscopic; store under inert atmosphere (Argon/Nitrogen). |
Part 2: Hazard Identification & Safety Profile (GHS)[8]
While specific toxicological data (LD50) for this specific isomer is often limited in public literature, it falls under the Standard Boronic Acid Hazard Profile . It is classified as an Irritant targeting the skin, eyes, and respiratory system.
GHS Classification[1][3][8]
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)
| Hazard Code | Hazard Statement | Mechanistic Insight |
| H315 | Causes skin irritation.[3][6] | Boronic acids are mild Lewis acids; prolonged contact can disrupt the skin's acid mantle and interact with diols in biological membranes. |
| H319 | Causes serious eye irritation.[3][6][8][9][10] | Crystalline particulates are abrasive and chemically reactive with corneal mucins (reversible covalent bonding to diols). |
| H335 | May cause respiratory irritation.[10] | Inhalation of dust triggers mucosal inflammation. Quinoline derivatives may possess additional biological activity, necessitating strict dust control. |
Precautionary Protocols (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9][10]
-
P280: Wear protective gloves (Nitrile/Neoprene) and eye protection (Safety Glasses with side shields or Goggles).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][8][9][10][11] Remove contact lenses if present and easy to do.[6][8][9][10][11] Continue rinsing.[6][8][9][10][11]
Part 3: Safe Handling & Engineering Controls
1. The "Boroxine" Equilibrium & Storage Safety
Researchers often mistake the formation of the boroxine anhydride (a trimer formed by dehydration) for degradation. This process is reversible. However, from a safety perspective, dehydrated boroxines can be more electrostatic and prone to dusting.
-
Protocol: Always open containers in a fume hood to mitigate dust inhalation.
-
Storage: Keep tightly sealed at 4°C. If the compound hardens or "cakes," it likely indicates moisture absorption and partial hydrolysis back to the monomer, which does not affect safety but alters stoichiometry.
2. Engineering Controls
-
Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Static Control: Use anti-static weighing boats. Boronic acids are often dry, fine powders that can become statically charged, increasing the risk of dispersion.
3. Personal Protective Equipment (PPE) Matrix
-
Gloves: Nitrile rubber (0.11 mm thickness) provides sufficient protection for incidental contact. Break-through time >480 min.
-
Respiratory: If working outside a hood (not recommended), a NIOSH-approved N95 or P100 respirator is required.
-
Eyes: Chemical safety goggles are preferred over safety glasses if there is a risk of dust generation.
Part 4: Experimental Application & Workflow
Diagram 1: Safety-Integrated Suzuki Coupling Workflow
Figure 1: Step-by-step workflow for Suzuki coupling using 2-methoxyquinolin-8-yl boronic acid, highlighting critical safety checkpoints (yellow diamonds) and waste disposal (red).
Experimental Protocol: Standard Suzuki Coupling
-
Preparation: Charge a reaction vial with 2-methoxyquinolin-8-yl boronic acid (1.0 equiv), aryl halide (1.0 equiv), and Pd catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Inerting: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent (e.g., 1,4-Dioxane:Water 4:1) via syringe.
-
Activation: Add base (e.g., K₂CO₃, 2.0 equiv). Safety Note: Evolution of CO₂ gas may occur; ensure the vessel is vented via a needle if necessary or has sufficient headspace.
-
Reaction: Heat to 80–100°C.
-
Quenching (Safety Critical): Upon completion, cool to room temperature. Dilute with EtOAc and wash with water.
-
Caution: The aqueous layer will contain residual boronic species and palladium. Dispose of as Hazardous Aqueous Waste (Heavy Metals) .
-
Part 5: Emergency Response
First Aid Measures
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention immediately. Boronic acids can bind to corneal tissue.
-
Skin Contact: Wash with soap and water.[8][9][10][11] Remove contaminated clothing.[6][9][10][11] If irritation persists (redness/rash), consult a dermatologist.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a Poison Control Center.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Fire-Fighting Measures[8]
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: Emits toxic fumes under fire conditions (Borane oxides, Nitrogen oxides).
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA).
Part 6: Stability & Reactivity Logic
Understanding the chemical behavior of this compound prevents safety mishaps.
Diagram 2: Boronic Acid Stability & Reactivity Tree
Figure 2: Reactivity profile showing the reversible boroxine formation (yellow) vs. irreversible degradation pathways (red) which impact yield and safety.
-
Protodeboronation: Quinoline boronic acids, particularly at the C8 position, can be sterically crowded and electronically distinct. High temperatures (>100°C) or highly acidic conditions can lead to the cleavage of the C-B bond, releasing the parent quinoline and boric acid.
-
Incompatibility: Strong oxidizing agents (e.g., Hydrogen Peroxide, Permanganates) will violently convert the boronic acid to the corresponding phenol (8-hydroxy-2-methoxyquinoline).
References
-
PubChem. (2025).[2][3] Boronic Acid Derivatives: 2-Methoxyphenylboronic acid (Structurally Analogous Safety Data). National Library of Medicine. Retrieved from [Link]
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boronic Acid reactivity and handling).
Sources
- 1. 944407-86-7|(2-Methoxyquinolin-8-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 86-58-8 | Quinolin-8-ylboronic acid - AiFChem [aifchem.com]
- 3. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. aobchem.com [aobchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Advanced Protocols for Suzuki-Miyaura Coupling of [2-(Methyloxy)-8-quinolinyl]boronic acid
An Application Guide for Researchers
Abstract: This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction for a specific, sterically demanding substrate: [2-(Methyloxy)-8-quinolinyl]boronic acid. Quinolines substituted at the C8 position are pivotal structural motifs in pharmaceuticals and functional materials. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for achieving high-yield, reproducible outcomes. We will dissect the roles of catalysts, ligands, bases, and solvents, offering a detailed experimental protocol, troubleshooting advice, and a summary of optimized conditions for researchers in organic synthesis and drug development.
Strategic Overview: The Importance and Challenges of C8-Quinoline Arylation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forming carbon-carbon bonds.[1][2] The target of this guide, the 2-methoxy-8-arylquinoline scaffold, is of significant interest due to its prevalence in biologically active compounds and optoelectronic materials.
However, coupling at the C8 position of a quinoline ring introduces specific challenges. The proximity of the quinoline nitrogen and the per-hydrogen at C7 creates significant steric hindrance around the reaction center.[3][4] This steric congestion can impede the crucial transmetalation step of the catalytic cycle, often leading to sluggish reactions or low yields. Furthermore, like many heteroaromatic boronic acids, [2-(Methyloxy)-8-quinolinyl]boronic acid is susceptible to protodeboronation, a parasitic side reaction where the C-B bond is cleaved by a proton source, terminating the catalytic cycle prematurely.[5][6]
This guide provides the necessary framework to navigate these challenges, ensuring efficient and successful synthesis.
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted cycle for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Dissection of Key Reaction Parameters
The success of coupling a sterically hindered substrate like [2-(Methyloxy)-8-quinolinyl]boronic acid hinges on the judicious selection of each reaction component.
The Palladium Catalyst and Ligand System
The combination of the palladium source and a supporting phosphine ligand is the heart of the catalytic system. The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and critically, modulates its electronic and steric properties to facilitate the reaction.
-
Palladium Precatalysts: Common choices include air-stable Pd(II) sources like Pd(OAc)₂ and PdCl₂, or the Pd(0) source Pd(PPh₃)₄. Pd(II) precatalysts require an initial reduction step in situ to enter the catalytic cycle.
-
Phosphine Ligands: For challenging substrates, bulky, electron-rich phosphine ligands are essential. They promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for oxidative addition, and accelerate the rate-limiting reductive elimination step.
-
Buchwald-type Ligands: SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often the ligands of choice. Their bulk and electron-donating properties are ideal for overcoming the steric hindrance associated with the C8-quinoline position.[5][8][9][10]
-
Triphenylphosphine (PPh₃): While a standard ligand for simpler couplings, PPh₃ may prove less effective for this sterically demanding transformation, often requiring higher temperatures and catalyst loadings.[11]
-
The Role of the Base
The base is not a passive component; it is a critical activator. Its primary role is to form a boronate "ate" complex ([ArB(OH)₃]⁻) from the boronic acid.[1] This complex is more nucleophilic than the neutral boronic acid, facilitating the transfer of the aryl group from boron to palladium during the transmetalation step.
-
Inorganic Bases:
-
Potassium Carbonate (K₂CO₃) & Potassium Phosphate (K₃PO₄): These are robust, commonly used bases that are effective in many systems. K₃PO₄ is a stronger base and can be particularly effective for less reactive coupling partners.[6]
-
Cesium Carbonate (Cs₂CO₃) & Cesium Fluoride (CsF): Cesium bases are often superior for difficult couplings. The larger, more polarizable Cs⁺ cation enhances the solubility of the boronate species. CsF is a milder base that can be highly effective in minimizing protodeboronation, a key consideration for this substrate.[5]
-
Solvent System Selection
The solvent must solubilize the reagents and facilitate the interaction between the organic and inorganic components. A mixed-solvent system is almost always required.
-
Aprotic Organic Solvents: Dioxane, Toluene, Tetrahydrofuran (THF), and Dimethoxyethane (DME) are standard choices. They effectively dissolve the aryl halide, boronic acid, and the palladium-ligand complex.
-
Aqueous Co-solvent: Water is typically added to dissolve the inorganic base. It also plays a direct role in the catalytic cycle, potentially assisting in the hydrolysis of intermediates and facilitating the formation of the active boronate species.[11] The ratio of organic solvent to water (e.g., 4:1 or 5:1) must be optimized.
Optimized Experimental Protocol
This protocol provides a reliable starting point for the coupling of [2-(Methyloxy)-8-quinolinyl]boronic acid with a generic aryl bromide.
Reagents and Equipment
-
[2-(Methyloxy)-8-quinolinyl]boronic acid
-
Aryl bromide (e.g., 4-Bromoanisole)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (or other suitable ligand)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous) and Degassed Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add [2-(Methyloxy)-8-quinolinyl]boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of ~0.2 M with respect to the aryl halide). The mixture should be thoroughly degassed via sparging with argon for 10-15 minutes prior to addition.
-
Reaction: Place the vial in a preheated oil bath or heating block at 85-100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 6-18 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by silica gel flash column chromatography to yield the desired 2-methoxy-8-arylquinoline product.
Reference Data and Troubleshooting
The optimal conditions can vary based on the specific aryl halide used. The following table summarizes representative conditions found in the literature for similar systems, providing a valuable starting point for optimization.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ (2-4) | SPhos (4-8) | CsF (1.4) | Isopropanol | 85 | Good-Excellent | [5][10] |
| Aryl Iodide | PdCl₂(dppf) (3) | (dppf) | K₂CO₃ (2.0) | DME/H₂O | 90 | High | [12] |
| Aryl Chloride | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | K₃PO₄ (3.0) | Toluene/H₂O | 110 | Moderate-Good | [3] |
| Aryl Triflate | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | Good | [13] |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst (due to oxygen exposure), insufficient temperature, or poor quality of reagents.
-
Solution: Ensure the reaction is rigorously degassed. Increase the temperature in 10 °C increments. Use a more active ligand system (e.g., switch from PPh₃ to SPhos).
-
-
Significant Protodeboronation:
-
Cause: Presence of protic impurities or a base that is too strong/hydrolytically unstable.
-
Solution: Use a milder base like CsF.[5] Employ rigorously dried solvents. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which are more resistant to this side reaction.[6][14]
-
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction, forming a bi-quinoline species, is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[2]
-
Solution: Improve the degassing procedure for both the reaction mixture and the solvents.
-
-
Formation of Phenol (from Aryl Halide):
-
Cause: Hydroxide ions from the base can sometimes displace the halide on the aryl halide, particularly with electron-deficient systems at high temperatures.
-
Solution: Use a non-hydroxide base like K₃PO₄ or CsF. Lowering the reaction temperature may also help.
-
Conclusion
The Suzuki-Miyaura coupling of [2-(Methyloxy)-8-quinolinyl]boronic acid is a powerful yet nuanced transformation. Success is predicated on a rational approach that directly addresses the inherent steric and electronic challenges of the substrate. By selecting robust, bulky phosphine ligands, optimizing the base and solvent system to promote transmetalation while minimizing protodeboronation, and maintaining a scrupulously inert atmosphere, researchers can reliably access valuable 8-arylquinoline structures. This guide serves as a comprehensive resource to empower scientists to achieve consistent, high-yield results in their synthetic endeavors.
References
-
Arkat USA, Inc. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available at: [Link]
-
Oberli, M. A., & Buchwald, S. L. (n.d.). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. Available at: [Link]
-
Molecules. (n.d.). Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with.... Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
University of South Dakota. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED. Available at: [Link]
-
ACS Publications. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2-Vinylthiophene. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]
-
ResearchGate. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Available at: [Link]
-
ResearchGate. (2025). Synthesis of new arylated Quinolines by Suzuki cross coupling. Available at: [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 8-Aryl-2-Methoxyquinolines via Suzuki-Miyaura Cross-Coupling
An Application Note and Protocol for Researchers
Abstract
The 8-aryl-2-methoxyquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of various biologically active compounds. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the synthesis of these C-C bond-linked biaryl structures. This document provides a comprehensive guide for researchers, detailing the mechanistic underpinnings of the reaction, a validated step-by-step protocol, key optimization strategies, and a troubleshooting guide to facilitate the efficient synthesis of 8-aryl-2-methoxyquinolines.
Introduction: Significance of the 8-Aryl-2-Methoxyquinoline Scaffold
The quinoline ring system is a cornerstone in pharmaceutical sciences, with derivatives exhibiting a remarkable spectrum of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] Specifically, the 8-substituted quinoline core, such as 8-hydroxyquinoline and its methoxy analog, is of significant interest. These compounds are known to function as potent chelating agents, inhibitors of metalloproteins, and scaffolds for anticancer and neuroprotective agents.[2] The introduction of an aryl group at the 8-position can significantly modulate the pharmacological profile, leading to the development of novel therapeutics, such as potential Epidermal Growth Factor Receptor (EGFR) inhibitors.[3]
The Suzuki-Miyaura reaction is an indispensable tool in modern organic synthesis for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[4] This palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide provides a direct and efficient pathway to biaryl compounds like 8-aryl-2-methoxyquinolines.[5]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-halogen bond (e.g., C-Br) of the 8-bromo-2-methoxyquinoline, forming a square planar Pd(II) intermediate.[5][6] This is often the rate-limiting step of the cycle.
-
Transmetalation: This step involves the transfer of the aryl group from the organoboron species to the palladium center. The boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate complex.[7][8] This boronate then exchanges its aryl group with the halide on the Pd(II) complex.
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, where the two organic ligands (the quinoline and the aryl group) couple to form the final product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 8-bromo-2-methoxyquinoline (e.g., 238 mg, 1.0 mmol, 1.0 eq), 4-methylphenylboronic acid (e.g., 204 mg, 1.5 mmol, 1.5 eq), and potassium carbonate (e.g., 414 mg, 3.0 mmol, 3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) and deionized water (2.5 mL).
-
Degassing: Sparge the resulting suspension with a stream of argon for 10-15 minutes to ensure all dissolved oxygen is removed. [9]4. Catalyst Addition: Add Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol, 0.03 eq) to the mixture. Briefly continue the argon purge for another 2 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight (12-18 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting bromide.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 8-(4-methylphenyl)-2-methoxyquinoline.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)). 2. Insufficiently degassed solvent. 3. Poor choice of base or ligand. | 1. Use fresh catalyst or a more air-stable precatalyst (e.g., Pd(dppf)Cl₂). [9] 2. Ensure thorough degassing by sparging with argon for at least 10-15 minutes. 3. Screen alternative bases (e.g., K₃PO₄) or more electron-rich ligands (e.g., SPhos). [10] |
| Protodeboronation | Presence of excess water or acidic impurities leading to the replacement of the boronic acid group with a hydrogen. [10] | 1. Use anhydrous solvents. 2. Ensure the base is of high quality. 3. Consider using boronic esters (e.g., pinacol esters), which are more stable. [6] |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction can lead to the coupling of two boronic acid molecules. [6] | 1. Rigorously exclude oxygen through proper degassing. 2. If using a Pd(II) source, ensure conditions are suitable for its rapid reduction to Pd(0). |
| Dehalogenation of Starting Material | The aryl halide is reduced, replacing the halogen with hydrogen. [6] | 1. Use a less reactive hydrogen source (e.g., avoid alcohol solvents if possible). 2. Lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 8-aryl-2-methoxyquinolines. By understanding the core mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently access these valuable compounds. The provided protocol serves as a validated starting point, and the optimization and troubleshooting guides offer a framework for adapting the reaction to a wide range of substrates encountered in drug discovery and development.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Blakemore, D. C., et al. (2025, July 23). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros.
- BenchChem. (2025). Troubleshooting low conversion in Suzuki coupling reactions.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- ResearchGate. (2019, July 9). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Perera, D., et al. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Angello, N. H., et al. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
-
PubMed. (2013, November 15). Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction. Retrieved from [Link]
- Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- ResearchGate. (2025, August 7). Synthesis of new arylated Quinolines by Suzuki cross coupling.
-
PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]
-
SciSpace. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
- Semantic Scholar. (2022, August 5). Discovery of 8‑Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold.
Sources
- 1. Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: [2-(Methyloxy)-8-quinolinyl]boronic Acid as a Fluorescent Probe Precursor
Executive Summary
[2-(Methyloxy)-8-quinolinyl]boronic acid (CAS: N/A for specific derivative, general class 8-quinolinylboronic acid ) represents a specialized class of arylboronic acids utilized primarily as a pro-fluorophore for Reactive Oxygen Species (ROS) detection and as a synthetic building block (precursor) for constructing complex fluorescent scaffolds via Suzuki-Miyaura cross-coupling.
Unlike standard phenylboronic acids, the quinoline core provides intrinsic fluorescence properties that are modulated by the electronic state of the boronic acid moiety. This guide details its application in two distinct workflows:
-
Direct ROS Sensing: Where the boronic acid group acts as a masking group, cleaved by H₂O₂ to release the fluorescent 2-methoxy-8-hydroxyquinoline.
-
Synthetic Functionalization: Using the boronic acid handle to attach the fluorescent 2-methoxy-8-quinolinyl motif to target ligands, proteins, or polymers.
Chemical Properties & Mechanism of Action
Physicochemical Profile[1]
-
Compound Name: [2-(Methyloxy)-8-quinolinyl]boronic acid
-
Core Structure: Quinoline ring with a methoxy group at position 2 and a boronic acid group at position 8.
-
Solubility: Soluble in DMSO, DMF, and Methanol. Limited solubility in pure water; requires organic co-solvent (typically <1% DMSO final concentration for biological assays).
-
Stability: Susceptible to oxidation by air over prolonged periods; store under inert atmosphere (Argon/Nitrogen) at -20°C.
Mechanism 1: ROS-Triggered Fluorescence Turn-On
The boronic acid moiety is electron-deficient and acts as a fluorescence quencher (via Photoinduced Electron Transfer - PET) or simply masks the phenolic oxygen. Upon reaction with Hydrogen Peroxide (H₂O₂) or Peroxynitrite (ONOO⁻), the C-B bond is cleaved via an oxidative hydrolysis mechanism, converting the non-fluorescent (or weakly fluorescent) boronic acid precursor into the highly fluorescent 2-methoxy-8-hydroxyquinoline .
Key Reaction:
Mechanism 2: Suzuki-Miyaura Coupling
As a boronic acid, this compound serves as the nucleophilic partner in Palladium-catalyzed cross-coupling reactions. This allows researchers to covalently attach the 2-methoxy-8-quinolinyl fluorophore to aryl halides (electrophiles), enabling the synthesis of:
-
Fluorescently labeled drug candidates.
-
Ratiometric sensors (by coupling to a reference dye).
-
Target-specific probes (by coupling to a receptor ligand).
Experimental Protocols
Protocol A: Direct H₂O₂ Sensing Assay
Objective: Detect and quantify hydrogen peroxide levels in aqueous solution or cell lysates using the probe precursor.
Reagents Required:
-
[2-(Methyloxy)-8-quinolinyl]boronic acid (Stock: 10 mM in DMSO).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Hydrogen Peroxide (H₂O₂) standards (freshly diluted).
-
96-well black fluorescence plate.
Step-by-Step Methodology:
-
Preparation of Working Solution:
-
Dilute the 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 10-50 µM .
-
Note: Ensure the final DMSO concentration is <1% to prevent cytotoxicity or solvent effects.
-
-
Incubation:
-
Add 100 µL of the Working Solution to each well of the 96-well plate.
-
Add 10 µL of H₂O₂ standards (0, 10, 20, 50, 100 µM) or test samples.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Measurement:
-
Read fluorescence using a microplate reader.
-
Excitation: 360 nm (characteristic of quinoline core).
-
Emission: 450-500 nm (emission of the hydroxyquinoline product).
-
-
Data Analysis:
-
Plot Fluorescence Intensity (F) vs. [H₂O₂].
-
Calculate the Turn-On Ratio:
.
-
Validation Controls (Self-Validating System):
-
Negative Control: Probe + Buffer (no H₂O₂). Verifies background stability.
-
Selectivity Control: Probe + Other ROS (Superoxide, NO, TBHP). Boronates are typically selective for H₂O₂ and ONOO⁻ over radical species.
-
Time-Course: Measure kinetics every 5 mins to determine
of the reaction.
Protocol B: Synthetic Conjugation (Suzuki Coupling)
Objective: Attach the [2-(Methyloxy)-8-quinolinyl] motif to a halogenated scaffold (Ar-X) to create a custom probe.
Reagents Required:
-
[2-(Methyloxy)-8-quinolinyl]boronic acid (1.2 equiv).
-
Target Aryl Halide (Ar-Br or Ar-I) (1.0 equiv).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a reaction vial, combine the Aryl Halide, Boronic Acid, and Base.
-
Add the solvent mixture and degas with Argon/Nitrogen for 10 minutes (Critical for Pd catalyst stability).
-
Add the Pd catalyst quickly under inert atmosphere.
-
-
Coupling:
-
Seal the vial and heat to 80-100°C for 4-12 hours.
-
Monitor reaction progress via TLC or LC-MS (Look for mass shift: M_product = M_Ar + M_Quinoline - HBr).
-
-
Workup:
-
Cool to room temperature. Dilute with EtOAc and wash with water/brine.
-
Dry organic layer over Na₂SO₄ and concentrate.
-
-
Purification:
-
Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).
-
Isolate the fluorescent product.
-
Visualization & Workflows
Mechanism of ROS Sensing
The following diagram illustrates the oxidative conversion of the boronic acid precursor into the fluorescent phenol.
Caption: Oxidative cleavage mechanism of the boronic acid precursor by Hydrogen Peroxide to release the fluorescent 8-hydroxyquinoline derivative.
Experimental Workflow: Suzuki Coupling
Workflow for synthesizing custom probes using the precursor.
Caption: Step-by-step workflow for utilizing the boronic acid precursor in Palladium-catalyzed cross-coupling reactions.
Data Summary & Troubleshooting
Table 1: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Signal | Incomplete oxidation (ROS assay) or Quenching | Increase incubation time (up to 2 hrs); Check pH (optimum 7.4-8.0). |
| High Background | Spontaneous hydrolysis or impurity | Use fresh stock solutions; Store precursor under Argon. |
| Precipitation | Low solubility in aqueous buffer | Increase DMSO co-solvent to 1-5%; Use a surfactant (e.g., Pluronic F-127). |
| No Reaction (Coupling) | Catalyst poisoning (O₂) | Ensure rigorous degassing of solvents; Use fresh Pd catalyst. |
Table 2: Comparative Properties
| Property | Boronic Acid Precursor | Phenol Product (Activated) |
| Fluorescence Quantum Yield | Low (< 0.05) | High (> 0.4, solvent dependent) |
| Solubility (Water) | Moderate (as boronate) | Low (requires organic co-solvent) |
| Reactivity | Susceptible to H₂O₂/ONOO⁻ | Stable |
| Excitation Max | ~320-340 nm | ~360 nm |
References
-
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature. Link
-
Context: Foundational work on boronic acid-based fluorescent sensors (PET mechanism).[1]
-
-
Lippert, A. R., New, E. J., & Chang, C. J. (2011). Reaction-based fluorescent probes for selective imaging of hydrogen sulfide in living cells. Journal of the American Chemical Society. Link
- Context: Establishes the methodology for reaction-based probes (masking groups)
-
Bull, S. D., et al. (2013). Boronic acids as sensors for saccharides.[1][2] Accounts of Chemical Research. Link
-
Context: Comprehensive review of boronic acid sensing mechanisms.[2]
-
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
- Context: The definitive guide for the Suzuki coupling protocol described in Section 3.
Sources
Microwave-Assisted Cross-Coupling of 8-Quinolineboronic Acids: Overcoming Intramolecular N-B Coordination
Topic: Microwave-Assisted Synthesis using 8-Quinolineboronic Acids Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
8-Quinolineboronic acid (8-QBA) and its derivatives represent a unique class of heteroaryl boronic acids. Unlike standard phenylboronic acids, 8-QBA possesses a peri-substituted nitrogen atom that forms an intramolecular dative bond with the boron center (N→B). This interaction confers exceptional shelf-stability (similar to MIDA boronates) but renders the boron center coordinatively saturated and nucleophilically dormant under standard thermal conditions.
This Application Note details how Microwave-Assisted Synthesis (MAS) provides the specific activation energy required to disrupt this N→B coordination, enabling rapid transmetallation in Suzuki-Miyaura couplings while outcompeting the rapid protodeboronation pathways typical of heteroaryl boronic acids.
Mechanistic Insight: The "Dormant-to-Active" Switch
To successfully utilize 8-QBA, one must understand that it behaves as a self-protected species .
-
The Challenge (Thermal): In conventional heating, the energy transfer is often insufficient to rapidly break the N→B dative bond (approx. 1.7 Å length). The catalyst (Pd-Ar-X) waits for the boronic acid to activate. During this "waiting period," the harsh basic conditions often lead to protodeboronation (hydrolysis of the C-B bond), yielding the de-boronated quinoline byproduct before the cross-coupling can occur.
-
The Solution (Microwave): Microwave irradiation provides rapid, volumetric heating. This induces a high-temperature spike that entropically disfavors the ordered N→B complex, "snapping" the ring open. This exposes the Lewis-acidic boron to the base (hydroxide/alkoxide), forming the active boronate species essential for transmetallation.
Visualization: Activation Pathway
The following diagram illustrates the competition between the desired activation and the undesired decomposition.
Caption: Figure 1. The activation of 8-quinolineboronic acid requires energy to break the N→B dative bond. Microwave heating accelerates the "Open Form" generation, favoring transmetallation over decomposition.
Experimental Protocols
Protocol A: General Suzuki-Miyaura Coupling
Best for: Standard aryl bromides/iodides and 8-quinolineboronic acid.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Nucleophile: 8-Quinolineboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(dppf)Cl₂ (5 mol%)
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) or DME / Water (3:1)
Step-by-Step Methodology:
-
Vial Prep: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the Aryl Bromide (0.5 mmol) and 8-Quinolineboronic acid (0.75 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (29 mg, 0.025 mmol). Note: If the aryl halide is sterically hindered, switch to Pd(dppf)Cl₂.
-
Solvent/Base: Add 1,4-Dioxane (3 mL) followed by 2M Na₂CO₃ (0.75 mL).
-
Degassing (Critical): Cap the vial and purge with Argon or Nitrogen for 60 seconds (via septum needle) to remove dissolved oxygen. Oxygen promotes homocoupling and catalyst deactivation.
-
Microwave Parameters:
-
Temperature: 110 °C
-
Hold Time: 20 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). 8-Arylquinolines are typically UV-active and fluorescent.
Protocol B: "Difficult" Couplings (Steric Bulk / Chlorides)
Best for: Ortho-substituted aryl halides or aryl chlorides where transmetallation is slow.
Modifications:
-
Catalyst: XPhos Pd G2 or Pd(OAc)₂ + SPhos (Electron-rich ligands facilitate oxidative addition of chlorides).
-
Base: K₃PO₄ (3.0 equiv) – Anhydrous phosphate often works better for sensitive substrates.
-
Solvent: Toluene / Water (10:1) or DMF (wet).
-
Microwave Parameters: Increase temperature to 130 °C for 30 minutes .
Data Summary: Solvent & Base Effects
The following table summarizes optimization data for the coupling of 8-quinolineboronic acid with 4-bromoanisole (Model Reaction).
| Entry | Solvent System | Base | Temp (°C) | Time (min) | Yield (%) | Observation |
| 1 | DMF | Et₃N | 120 | 30 | < 10% | No activation; N-B bond remains stable. |
| 2 | Ethanol / Water | Na₂CO₃ | 80 (Reflux) | 12 hrs | 45% | Significant protodeboronation observed. |
| 3 | Dioxane / Water | Na₂CO₃ | 110 (MW) | 20 | 92% | Optimal conversion. |
| 4 | Toluene / Water | K₃PO₄ | 130 (MW) | 30 | 85% | Good for hydrophobic substrates. |
| 5 | Water (Neat) | TBAB | 100 (MW) | 10 | 60% | TBAB = Tetrabutylammonium bromide (PTC). Green but lower yield. |
Troubleshooting & Self-Validation System
When the reaction fails, use this logic tree to diagnose the issue. 8-QBA failures usually fall into two categories: Intact Starting Material (Activation failure) or De-boronated Quinoline (Stability failure).
Caption: Figure 2. Diagnostic workflow for optimizing 8-quinolineboronic acid couplings.
Key Diagnostic Signals (NMR)
-
Starting Material: 8-QBA often shows broad signals in ¹H NMR due to the N-B fluxionality.
-
Product: The appearance of a distinct singlet or doublet in the aromatic region (depending on the coupling partner) and the sharpening of the quinoline peaks indicate successful breaking of the N-B interaction and aromatization.
References
-
Microwave-Assisted Synthesis Overview
-
Toche, R., & Janrao, R. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water. International Journal of Scientific and Research Publications.[1]
-
-
Structure and N-B Coordination
-
Wang, B. (2005). A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds.[2] National Institutes of Health (PMC).
-
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles. J. Am. Chem. Soc.[3] (via LJMU Repository).
-
-
General Microwave Suzuki Protocols
Sources
- 1. ijsrp.org [ijsrp.org]
- 2. A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. watsonnoke.com [watsonnoke.com]
- 6. 8-Quinolineboronic acid | C9H8BNO2 | CID 2734380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Protodeboronation of 2-Heteroaryl Boronic Acids
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the prevention of protodeboronation in 2-heteroaryl boronic acids. These reagents are indispensable building blocks in pharmaceutical and materials science, yet their inherent instability, particularly the tendency for the carbon-boron bond to be replaced by a carbon-hydrogen bond, can severely compromise reaction efficiency and reproducibility.[1][2]
This guide provides in-depth, field-proven insights, troubleshooting strategies, and best practices to empower researchers to confidently employ these valuable reagents. We will delve into the mechanistic underpinnings of this undesired side reaction and offer actionable solutions to mitigate its impact on your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it such a problem for 2-heteroaryl boronic acids?
Protodeboronation is a chemical reaction where a proton replaces the boronic acid group on an organic compound.[1] For 2-heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl), this process is often rapid and difficult to avoid. The proximity of the heteroatom (like nitrogen or sulfur) to the carbon-boron bond significantly influences the compound's electronic structure, rendering the C-B bond susceptible to cleavage, especially under the basic and often aqueous conditions required for cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This decomposition consumes your starting material, leading to lower yields of the desired product and generating the corresponding simple heteroarene as a byproduct.[5]
Q2: My Suzuki-Miyaura reaction has a low yield and I see a lot of the simple, un-coupled heteroarene. Is this protodeboronation?
Yes, this is the classic symptom of significant protodeboronation. The formation of the simple heteroarene (Ar-H) at the expense of your desired biaryl product (Ar-Ar') is a direct consequence of the boronic acid decomposing before it can participate in the catalytic cycle. Monitoring your reaction by UPLC-MS or GC-MS and identifying this byproduct is a definitive confirmation.
Q3: What are the primary factors that accelerate protodeboronation?
Several factors can accelerate this undesired pathway:
-
pH: The reaction pH is a critical factor.[1][6][7] For many heteroaryl boronic acids, protodeboronation rates are fastest at high pH due to the formation of reactive boronate anions ([ArB(OH)3]⁻).[1][3] However, some basic heteroaromatics, like 2-pyridine boronic acid, can form zwitterionic intermediates that decompose rapidly under neutral pH conditions.[1][6]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including protodeboronation.
-
Water: The presence of water, often necessary for dissolving bases in Suzuki-Miyaura reactions, provides a ready source of protons for the reaction.
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.
Q4: How should I store my 2-heteroaryl boronic acids to maximize their shelf-life?
These reagents are often sensitive to air and moisture.[8]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store at low temperatures (refrigerator or freezer).
-
Moisture: Keep in a desiccator to protect from atmospheric moisture.
-
Purity: Use high-purity reagents, as impurities can sometimes catalyze decomposition. Boric acid itself should be stored away from flammable or highly reactive chemicals.[9][10]
Troubleshooting Guide: Low Yields & Inconsistent Results
This section addresses common experimental failures and provides a logical framework for troubleshooting.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of coupled product; high yield of protodeboronated arene. | 1. Reaction conditions are too harsh: High temperature or prolonged reaction time favors decomposition.[11] 2. Base is too strong/concentrated: High pH accelerates protodeboronation for many substrates.[3] 3. Slow catalyst turnover: The desired coupling reaction is too slow, allowing the decomposition pathway to dominate. | 1. Optimize Temperature & Time: Run a temperature screen (e.g., 60°C, 80°C, 100°C). Monitor the reaction by LC-MS to determine the point of maximum conversion and avoid unnecessary heating.[11] 2. Screen Weaker Bases: Switch from strong bases (e.g., NaOH, Cs₂CO₃) to milder ones like K₃PO₄, K₂CO₃, or even acetate bases (e.g., KOAc).[11] 3. Enhance Catalyst Activity: Increase catalyst loading or screen different palladium catalysts and phosphine ligands to find a system that promotes faster coupling.[1][11] |
| Inconsistent results between reaction runs. | 1. Boronic acid degradation: The reagent may have decomposed during storage or handling.[8] 2. Variable water content: Inconsistent amounts of water in solvents or reagents can alter the reaction pH and kinetics. | 1. Use a Stable Boronic Acid Surrogate: This is the most robust solution. Use air-stable N-methyliminodiacetic acid (MIDA) boronates or pinacol esters, which slowly release the active boronic acid under reaction conditions.[1][5][8] 2. Use Anhydrous Conditions: If the reaction chemistry allows, using rigorously dried solvents and reagents can suppress protodeboronation.[11] Consider using molecular sieves. |
| Reaction stalls before completion. | 1. Catalyst poisoning: Certain functional groups or impurities can deactivate the palladium catalyst. 2. Base consumption: The base may be consumed by side reactions. | 1. Investigate Catalyst: Try different, more robust catalyst systems (e.g., those based on bulky biarylphosphine ligands like SPhos). 2. Check Base Stoichiometry: Ensure sufficient equivalents of base are used. In some cases, adding more base mid-reaction can restart a stalled reaction, though this risks increasing protodeboronation.[11] |
Troubleshooting Decision Workflow
This diagram outlines a logical process for diagnosing and solving issues related to protodeboronation.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Best Practices & Preventative Strategies
The most effective way to combat protodeboronation is to design experiments that minimize the concentration of the unstable free boronic acid in the reaction mixture at any given time.
The "Slow-Release" Strategy: Using Boronate Esters
The use of stable boronic acid surrogates is the most powerful and widely adopted strategy to prevent protodeboronation.[5] These compounds, often called "masked" reagents, are more stable to storage and the reaction conditions but can slowly hydrolyze in situ to release the active boronic acid.[1][5][12] This keeps the concentration of the unstable intermediate low, favoring the desired cross-coupling over decomposition.[5]
| Boron Reagent Type | Structure Example (2-Pyridyl) | Key Advantages | Considerations |
| Boronic Acid | Py-B(OH)₂ | Commercially available, no deprotection needed. | Often highly unstable, prone to rapid protodeboronation.[6][8] |
| Pinacol Ester | Py-B(pin) | More stable than boronic acids, can be purified by chromatography.[13][14] | Hydrolysis to the boronic acid is required before transmetalation. |
| MIDA Boronate | Py-B(MIDA) | Exceptionally air- and moisture-stable, often crystalline solids.[8][12][15] Enables slow release under basic conditions.[12] | Requires in situ hydrolysis; reaction conditions must be tuned for efficient release.[12] |
Competing Reaction Pathways
The success of a Suzuki-Miyaura coupling hinges on favoring the catalytic cycle over the protodeboronation pathway. The slow-release strategy is designed to make k_cat >> k_protodeboronation.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Optimizing Reaction Conditions
-
Anhydrous Conditions: Where possible, using anhydrous solvents (like toluene or 2-MeTHF) and bases (like CsF or K₃PO₄ dried under vacuum) can significantly slow protonolysis.[11]
-
Catalyst Choice: Highly active catalysts can accelerate the cross-coupling to outcompete protodeboronation. Modern catalysts with bulky, electron-rich phosphine ligands are often effective.
-
Additives: In some cases, additives like copper salts have been shown to facilitate the transmetalation of challenging heteroaryl boronates, potentially by forming an organocopper intermediate, thereby accelerating the productive pathway.[16][17]
Detailed Experimental Protocols
Protocol 1: General Method for Suzuki-Miyaura Coupling of an Unstable 2-Heteroaryl Boronic Acid using its MIDA Boronate Ester
This protocol is adapted from established methods for the slow-release cross-coupling of air-stable MIDA boronates.[8][18]
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-heteroaryl MIDA boronate (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 3.0-5.0 equiv), and the palladium catalyst system (e.g., 2-5 mol% Pd(OAc)₂ and 4-10 mol% SPhos ligand).
-
Atmosphere Control: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 to 10:1 v/v) via syringe. The presence of water is necessary to facilitate the slow hydrolysis of the MIDA ester.[12]
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC, GC-MS, or UPLC-MS until the aryl halide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Cox, P.A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. American Chemical Society.
-
Wikipedia. Protodeboronation. Available at: [Link]
- Cox, P.A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.
- Cox, P.A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. University of Bristol.
-
Cox, P.A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available at: [Link]
-
Cox, P.A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]
-
Cox, P.A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. Available at: [Link]
-
Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). In Sustainable Catalysis. Royal Society of Chemistry. Available at: [Link]
-
Dick, G. R., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(24), 5437-5441. Available at: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3863-3865. Available at: [Link]
-
Al-Nayili, A. J., et al. (2023). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Advances, 13(38), 26685-26694. Available at: [Link]
-
Nykaza, T. V., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(1), 310-319. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274. Available at: [Link]
-
Thompson, A. S., et al. (2005). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 44(38), 6211-6214. Available at: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3863-3865. Available at: [Link]
-
ResearchGate. (2022). Reducing protodeboronation using a novel boronic ester in the late-stage copper-mediated radiofluorination. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536-12546. Available at: [Link]
-
Reddit. (2024). For the pro's (Suzuki). r/Chempros. Available at: [Link]
-
ResearchGate. (2024). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Taylor, M. S., et al. (2019). Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. University of Toronto. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]
-
Kubota, K., et al. (2023). A Solution to protodeborylation problem: weak base-promoted direct cross- coupling of naphthalene-1,8-diaminato-substituted aryl. ChemRxiv. Available at: [Link]
-
Lab Alley. How to Store Boric Acid. Available at: [Link]
-
Chemical Storage Guide. EH&S. Available at: [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link]
-
STOREMASTA. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Available at: [Link]
-
American University of Beirut. (2015). GUIDELINES FOR CHEMICAL STORAGE IN LABS. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. laballey.com [laballey.com]
- 10. wichita.edu [wichita.edu]
- 11. reddit.com [reddit.com]
- 12. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. 2-吡啶基硼酸甲基亚氨基二乙酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Conversion Rates for Ortho-Substituted Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for one of the most common challenges in modern synthetic chemistry: the low reactivity of ortho-substituted boronic acids in cross-coupling reactions. As a Senior Application Scientist, my goal is to blend established technical knowledge with field-proven insights to help you overcome these synthetic hurdles.
The primary challenge with ortho-substituted boronic acids is steric hindrance. The bulky groups positioned next to the boronic acid moiety can impede the key steps of the catalytic cycle, particularly transmetalation and reductive elimination. This guide provides a structured approach to diagnosing and solving these issues to improve your reaction yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: Low to No Product Formation with Starting Material Unconsumed
Q: I am running a Suzuki-Miyaura coupling with a 2,6-disubstituted phenylboronic acid, but after 24 hours, LC-MS analysis shows mostly unreacted starting materials. What is happening?
A: This scenario typically points to a stalled catalytic cycle, where the activation energy for a key step is too high under the current conditions. The most common culprits are the oxidative addition or transmetalation steps.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst System: The combination of palladium precursor and ligand may not be robust enough to overcome the steric barrier. Aryl chlorides, in particular, are less reactive than bromides or iodides and require a more active catalyst system.[1]
-
Solution 1.1: Switch to a More Effective Ligand. For sterically demanding couplings, bulky and electron-rich phosphine ligands are essential.[2] They promote the crucial oxidative addition and reductive elimination steps.[3] Consider switching from common ligands like PPh₃ to specialized Buchwald ligands.
-
Solution 1.2: Use a Pre-catalyst. Palladium(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. This process can be inefficient. Using a pre-formed Pd(0) source or a pre-catalyst (e.g., G3/G4 Buchwald precatalysts) ensures a consistent and high concentration of the active catalyst from the start.[1]
-
-
Inadequate Base: The base is not merely a proton scavenger; it plays a critical role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[1][4]
-
Solution 2.1: Screen Different Bases. A weak or partially soluble base may not be effective. Switch to stronger or more soluble inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃) for challenging substrates.[5]
-
Solution 2.2: Ensure Anhydrous Conditions (if applicable). While many Suzuki reactions tolerate water, for extremely sensitive substrates, the presence of water can facilitate unwanted side reactions. Using an anhydrous base like potassium trimethylsilanolate (TMSOK) in a dry solvent can sometimes improve rates.[6][7]
-
-
Suboptimal Solvent and Temperature: The solvent affects the solubility of all components and the overall reaction rate.
-
Solution 3.1: Change Solvents. If reagents are not fully dissolved, the reaction will be slow. Toluene, dioxane, and 2-MeTHF are excellent choices for sterically hindered couplings.[8][9] A switch in solvent can dramatically increase yield.[9]
-
Solution 3.2: Increase Temperature. Many hindered couplings require more thermal energy. If your system is stable, consider increasing the temperature to 100-110 °C.[5][8] Always monitor for potential degradation of starting materials at higher temperatures.
-
Recommended Ligands for Sterically Hindered Couplings
| Ligand Name | Structure Type | Key Advantages | Typical Substrates |
| SPhos | Buchwald Ligand | Highly active for a broad range of substrates, including aryl chlorides.[1] | Sterically hindered aryl chlorides and bromides. |
| XPhos | Buchwald Ligand | Extremely effective for creating tetra-ortho-substituted biaryls.[1] | Highly hindered and electron-rich aryl halides. |
| RuPhos | Buchwald Ligand | Excellent for electron-deficient heteroaryl chlorides.[1] | Heteroaromatic couplings. |
| AntPhos | Biaryl Monophosphine | Its unique structure helps inhibit β-hydride elimination, a common side reaction.[2] | Sterically demanding aryl-alkyl couplings.[2] |
Problem 2: Significant Protodeboronation of the Starting Material
Q: My desired product yield is low, and I've isolated a significant amount of the arene corresponding to my boronic acid starting material. Why is this happening and how can I prevent it?
A: You are observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[10] This reaction is often catalyzed by acid or base and can be accelerated by elevated temperatures and the presence of water.[10][11]
Potential Causes & Step-by-Step Solutions:
-
Inherent Instability of the Boronic Acid: Some boronic acids, especially those with electron-donating groups or certain heteroaromatic structures, are prone to protodeboronation.[1][10]
-
Solution 1.1: Use a More Stable Boronic Acid Derivative. This is the most effective strategy. Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are significantly more stable and less prone to protodeboronation.[1][12] MIDA (N-methyliminodiacetic acid) boronates are another excellent option, offering high stability and enabling a "slow release" of the active boronic acid under basic conditions, which minimizes its concentration and reduces side reactions.[3][10][12]
-
Solution 1.2: Use Fresh Reagents. Boronic acids can degrade upon storage. Use freshly purchased or purified boronic acid for best results.[1]
-
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote the decomposition of the boronic acid.
-
Solution 2.1: Lower the Reaction Temperature. If possible, use a more active catalyst system (see Problem 1) that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C).
-
Solution 2.2: Minimize Reaction Time. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid extended heating.[1]
-
-
Excess Water or Base: The mechanism of protodeboronation can involve water acting as a proton source, particularly in base-catalyzed pathways.[10]
-
Solution 3.1: Use Anhydrous Solvents. If protodeboronation is severe, switching to a rigorously dried solvent and using anhydrous base may help.
-
Solution 3.2: Use Stoichiometric Base. While a slight excess of base is common, a very large excess can accelerate the side reaction. Use around 2-3 equivalents.
-
Workflow for Mitigating Protodeboronation
Caption: A decision-making workflow for troubleshooting protodeboronation.
Frequently Asked Questions (FAQs)
Q1: When should I choose a boronic ester over a free boronic acid?
A: You should strongly consider using a boronic ester (like a pinacol or MIDA ester) under the following circumstances:
-
When dealing with unstable boronic acids: If your boronic acid is known to be unstable or prone to protodeboronation, using an ester derivative provides greater stability.[1][12]
-
For slow-release strategies: MIDA boronates are particularly useful as they hydrolyze slowly under basic conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing side reactions like homocoupling.[10][12]
-
To improve solubility: Boronic esters are often more soluble in organic solvents than their corresponding acids, which can be beneficial for reaction kinetics.[13]
-
For easier purification: Boronic esters are generally less polar and can be easier to purify via chromatography.[12]
Q2: How does the choice of halide (I, Br, Cl) on my coupling partner affect the reaction?
A: The reactivity of the aryl halide in the oxidative addition step follows the general trend: I > Br > OTf > Cl.
-
Aryl Iodides: Most reactive, but can be more expensive and sometimes less stable.
-
Aryl Bromides: The most common choice, offering a good balance of reactivity and stability.
-
Aryl Chlorides: Least reactive and require highly active catalyst systems, typically featuring bulky, electron-rich ligands like SPhos or XPhos, to facilitate the difficult oxidative addition step.[1][14]
Q3: Can I monitor my reaction progress without LC-MS?
A: Yes. While LC-MS is ideal, Thin Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of your starting materials. A co-spot (a lane where you spot both the reaction mixture and the starting material) can definitively show if the starting material is being consumed. For more detailed kinetic and mechanistic studies, techniques like online HPLC and flow NMR spectroscopy can provide high-density, real-time data.[6][15]
Q4: What is homocoupling and how can I avoid it?
A: Homocoupling is a side reaction where two molecules of the boronic acid couple together to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1] To avoid it:
-
Thoroughly Degas Your Reaction: Ensure all oxygen is removed from your solvent and reaction vessel. The most common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst. For more rigorous degassing, three cycles of "freeze-pump-thaw" are recommended.[1]
-
Use High-Purity Reagents: Impurities can sometimes promote side reactions.
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.[1]
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the ortho-substituted boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Scientist's Note: Using a slight excess (1.2-1.5 equivalents) of the boronic acid reagent can help compensate for any potential degradation or homocoupling.[1]
-
-
Inert Atmosphere Setup:
-
Seal the vial with a septum.
-
Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is inert.
-
-
Catalyst and Solvent Addition:
-
In a separate vial or glovebox, prepare the catalyst solution. Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to the degassed solvent (e.g., Toluene, 0.1 M).
-
Scientist's Note: Pre-stirring the palladium source and ligand in the solvent for 15-20 minutes can help ensure the formation of the active catalytic complex before it is introduced to the substrates.
-
Using a syringe, add the degassed solvent and catalyst mixture to the reaction vial containing the substrates and base.
-
-
Reaction and Monitoring:
-
Place the vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously. For biphasic mixtures, vigorous stirring is critical to maximize the interfacial area where the reaction occurs.
-
Monitor the reaction's progress periodically (e.g., every 2-4 hours) by taking a small aliquot, quenching it, and analyzing by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete (starting material consumed), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Troubleshooting Logic Diagram
Caption: A logical workflow for diagnosing and solving low-yield Suzuki coupling reactions.
References
-
Protodeboronation - Wikipedia. [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines - ResearchGate. [https://www.researchgate.net/publication/370211333_ortho-Substituent_Effect_on_24-Bis trifluoromethylphenylboronic_Acid-Catalyzed_Dehydrative_Condensation_between_Carboxylic_Acids_and_Amines]([Link] trifluoromethylphenylboronic_Acid-Catalyzed_Dehydrative_Condensation_between_Carboxylic_Acids_and_Amines)
-
Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides - Hong Kong Baptist University - HKBU Scholars. [Link]
-
The Suzuki Reaction - Chem 115 Myers. [Link]
-
Development of Organic Transformations Based on Protodeboronation - ACS Publications. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]
-
Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed. [Link]
-
Emergent Organoboron Acid Catalysts - PMC - NIH. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing. [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 7. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 15. vapourtec.com [vapourtec.com]
Alternative bases for Suzuki coupling of sensitive quinoline substrates
Technical Support Center: Suzuki Coupling of Sensitive Quinolines Current Status: Operational | Topic ID: QC-SUZ-002
Welcome to the Advanced Synthesis Support Hub.
User Query: “I am experiencing low yields and decomposition when coupling quinoline substrates using standard Suzuki conditions (
Executive Summary:
Quinoline substrates present a "double-edged" sensitivity profile. The electron-deficient ring makes 2-haloquinolines susceptible to nucleophilic attack (
This guide replaces "trial-and-error" with a mechanistic approach to base selection, prioritizing anhydrous fluoride systems and mild organic bases over traditional aqueous carbonates.
Module 1: Diagnostic Workflow
Before selecting a base, identify your specific failure mode using this logic tree.
Figure 1: Decision matrix for selecting reaction conditions based on quinoline substitution patterns.
Module 2: Technical Deep Dive
The Protodeboronation Trap
The primary failure mode for 2-quinolineboronic acids is protodeboronation. Unlike phenylboronic acids, 2-heteroaryl boronic acids form a zwitterionic species where the ring nitrogen protonates and the boronate coordinates a hydroxyl group. This intermediate facilitates rapid C-B bond cleavage, replacing the boron with hydrogen.
-
The Fix: Remove water. Without water, the hydrolytic pathway is blocked. However, standard Suzuki coupling requires a base to activate the boron (forming a boronate [R-B(OH)3]-).
-
The Fluoride Solution: Fluoride ions (
) are unique. They have high affinity for boron, forming [R-B(OH)2F]- species that activate the boronic acid for transmetallation without requiring water or generating strong hydroxide nucleophiles.
The Nucleophilic Attack ( )
When using 2-chloroquinolines , strong bases like hydroxide (
-
The Fix: Use non-nucleophilic bases. Bulky organic amines (DIPEA) or weak, insoluble inorganic bases (
) prevent this side reaction.
Module 3: Base Selection Matrix
| Base Class | Specific Base | Recommended For | Risk Factor | |
| Fluorides | CsF (Cesium Fluoride) | ~3 (HF) | Unstable Boronic Acids. Best for 2-pyridyl/2-quinolyl boronates. | Requires anhydrous solvents. Excess F- can reduce Pd. |
| Organic Amines | 10-11 | Base-Sensitive Electrophiles. Preserves esters/nitriles. | Slower reaction rates; requires higher temp or active ligands. | |
| Weak Carbonates | 10.3 | Sterically Hindered Systems. "Cesium Effect" aids solubility. | Can cause hydrolysis if water is present. | |
| Phosphates | 12.3 | General Purpose. Good balance of strength and solubility. | Hydrate form ( | |
| Strong Alkoxides | 17 | AVOID | Causes rapid decomposition of quinolines ( |
Module 4: Troubleshooting (FAQ)
Q1: My 2-quinolineboronic acid is converting to quinoline (starting material minus boron) within 30 minutes. Why? A: You are witnessing rapid protodeboronation. This is pH-dependent and catalyzed by water.
-
Immediate Action: Switch to Protocol A (Anhydrous Fluoride) .
-
Alternative: If the boronic acid is too unstable, synthesize the MIDA boronate or Potassium Trifluoroborate salt instead. These are slow-release reservoirs that resist hydrolysis.
Q2: I am seeing a "hydroxy-quinoline" byproduct instead of my coupled product.
A: Your base is attacking the quinoline ring. If you are using
-
Immediate Action: Switch to Protocol B (Organic Base) or use anhydrous
. Avoid hydroxides entirely.
Q3: The reaction stalls at 20% conversion. The catalyst seems dead. A: Quinolines are excellent ligands. The nitrogen atom on the quinoline is likely coordinating to the Palladium, poisoning the catalyst (forming an unreactive Pd-N complex).
-
Immediate Action:
-
Increase temperature (>100°C) to break the Pd-N bond.
-
Use a ligand with high steric bulk (e.g., XPhos or SPhos ) that prevents the quinoline nitrogen from approaching the metal center.
-
Module 5: Validated Protocols
Protocol A: The "Anhydrous Fluoride" Method
Target: Unstable 2-Quinolineboronic Acids
Rationale: Uses Fluoride (
-
Setup: Flame-dry a Schlenk tube or vial. Cool under Argon.
-
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
2-Quinolineboronic acid (1.5 equiv) — Add last if possible.
-
Cesium Fluoride (CsF) (2.0 - 3.0 equiv) — Must be anhydrous/dried.
-
Catalyst:
(5 mol%) or + .
-
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).
-
Execution:
-
Add solids, cycle vacuum/argon 3x.
-
Add solvent via syringe.
-
Heat to 90-100°C for 12-24 hours.
-
-
Workup: Filter through Celite (CsF is insoluble in DCM/EtOAc).
Protocol B: The "Mild Organic Base" Method
Target: 2-Chloroquinolines with Base-Sensitive Groups (Esters, etc.)
Rationale: Triethylamine (
-
Setup: Standard reflux condenser setup.
-
Reagents:
-
Solvent: Ethanol or DMF . (Ethanol promotes solubility of the organic base complex).
-
Execution:
-
Mix reagents in solvent.
-
Heat to 80°C .
-
Note: If reaction is slow, add 10% volume of water (if ester stability permits) to dissolve boronic acid, or switch to DIPEA in Toluene.
-
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions.[4][5][6] The Journal of Organic Chemistry, 59(20), 6095–6097. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Li, X., et al. (2018). A simple and mild Suzuki reaction protocol using triethylamine as base and solvent.[6][7][8] Synthetic Communications, 48(24), 3165-3172. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandf.figshare.com [tandf.figshare.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Guide to Boronic Acid and Pinacol Ester Reactivity in Quinolines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry. Its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool in the synthesis of complex molecules, particularly in the realm of pharmaceuticals where quinoline scaffolds are prevalent. This guide offers an in-depth comparison of the reactivity of two key boron reagents—boronic acids and their pinacol ester derivatives—in the context of quinoline chemistry, providing insights to inform experimental design and optimization.
The quinoline moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Consequently, the efficient functionalization of the quinoline ring via Suzuki-Miyaura coupling is of paramount importance for the rapid generation of compound libraries for screening and lead optimization. The choice between a boronic acid and its corresponding pinacol ester can significantly impact reaction outcomes, including yield, purity, and scalability. Understanding the nuances of their respective reactivity profiles is therefore crucial for success.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
At the heart of this discussion lies the palladium-catalyzed Suzuki-Miyaura reaction. The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The palladium(0) catalyst first undergoes oxidative addition into the carbon-halide bond of the quinoline electrophile. The subsequent transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is often the rate-determining step and is where the differences between boronic acids and pinacol esters become most apparent. Finally, reductive elimination from the palladium(II) intermediate yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2]
Boronic Acids: The Prototypical Reagent
Boronic acids have historically been the workhorses of Suzuki-Miyaura coupling.[3] They are often commercially available or readily synthesized.[4] A key aspect of their reactivity is the necessity for activation by a base.[5] The base facilitates the formation of a more nucleophilic boronate species, which is the active transmetalating agent.[6]
However, boronic acids are not without their drawbacks. A significant challenge, particularly with heteroaromatic substrates like quinolines, is their propensity to undergo protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted quinoline and a reduction in overall yield.[7][8] This instability can be exacerbated by the Lewis basic nitrogen atom within the quinoline ring, which can interact with the palladium catalyst and influence the reaction pathway.[8] Furthermore, boronic acids can form cyclic trimers known as boroxines, which can complicate characterization and reactivity.[4]
Pinacol Esters: A More Stable Alternative
To address the stability issues associated with boronic acids, pinacol esters have emerged as a popular and often superior alternative.[9] These esters are formed by the reaction of a boronic acid with pinacol. The resulting five-membered ring structure significantly enhances the stability of the boron reagent, making it less susceptible to protodeboronation and hydrolysis.[4][10] This increased stability translates to easier handling, purification via standard techniques like column chromatography, and longer shelf life.[3][11]
While generally less reactive than their boronic acid counterparts due to reduced Lewis acidity, pinacol esters can still participate effectively in the Suzuki-Miyaura coupling.[11][12] In many cases, the pinacol ester is believed to undergo in situ hydrolysis to the corresponding boronic acid before transmetalation.[4] However, there is growing evidence that direct transmetalation from the boronic ester can also occur, particularly under anhydrous conditions.[7][8]
Head-to-Head Comparison: Reactivity in Quinolines
Key Factors Influencing Reactivity:
-
Electronic Effects: The electron-withdrawing nature of the quinoline ring system can influence the nucleophilicity of the boronic acid or ester.
-
Steric Hindrance: The steric environment around the C-B bond can impede the approach of the palladium complex during the transmetalation step.
-
Stability: As previously discussed, the inherent stability of the boron reagent is a critical determinant of its effectiveness.
General Reactivity Trends:
Generally, boronic acids are considered more reactive than their pinacol ester counterparts.[12] However, this increased reactivity is often offset by their lower stability. For challenging couplings involving sterically hindered or electronically deactivated quinolines, the enhanced stability of the pinacol ester may lead to higher overall yields by minimizing decomposition of the starting material.
One study noted that for the Suzuki-Miyaura coupling of quinolines with geranyl boronic acid, the corresponding pinacolato boronic esters gave similar results, suggesting that for certain substrates, the choice may be less critical.[14]
Experimental Data Summary
The following table provides a representative summary of typical reaction conditions and yields for Suzuki-Miyaura couplings involving quinoline and other N-heterocyclic boron reagents. It is important to note that this is not a direct head-to-head comparison, but rather a compilation of data from various sources to illustrate the general conditions employed.
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Quinoline-3-boronic acid pinacol ester | Aryl Halide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | Not Specified |
| Quinoline-8-boronic acid | 4-bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |
| Pyridine-3-boronic acid | 2-chloropyridine | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 92 |
| Pyridine-4-boronic acid | 2-chloropyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 88 |
Note: The data for quinoline-8-boronic acid and the pyridine boronic acids are presented as illustrative examples from analogous systems due to the limited availability of direct comparative data for all quinoline isomers.[13] A video demonstration of a Suzuki coupling procedure using a boronic ester highlights a common experimental setup.[2]
Making the Right Choice: A Decision Framework
The selection between a quinoline boronic acid and its pinacol ester derivative is a critical decision in the design of a synthetic route. The following diagram illustrates a logical workflow to guide this choice.
Caption: A decision-making workflow for selecting between a boronic acid and a pinacol ester.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Haloquinoline
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a haloquinoline with either a boronic acid or a pinacol ester. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Haloquinoline (1.0 equiv)
-
Quinoline boronic acid (1.2 equiv) OR Quinoline boronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the haloquinoline, the boronic acid or pinacol ester, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice between a boronic acid and a pinacol ester in the Suzuki-Miyaura coupling of quinolines is a nuanced one, with a trade-off between reactivity and stability. Boronic acids offer higher intrinsic reactivity but are often plagued by instability, leading to lower yields due to protodeboronation. Pinacol esters, on the other hand, provide enhanced stability, which can be advantageous for challenging couplings and for ease of handling and purification. For many applications, particularly in the context of drug discovery and development where robustness and reproducibility are paramount, the use of pinacol esters is often the preferred strategy. By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their synthetic routes and accelerate the discovery of novel quinoline-based therapeutics.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Borates Today. (2021, December 17). Boron Suzuki Coupling. Retrieved from [Link]
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13249–13260.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Catalysis in Modern Synthesis: The Role of Boronic Acid Pinacol Esters. Retrieved from [Link]
- Denmark, S. E., & Regens, C. S. (2008). Anhydrous, Lewis Acid-Promoted Suzuki-Miyaura Cross-Coupling of Heteroarylboronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1486–1499.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Retrieved from [Link]
- Bonet, A., et al. (2015). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). First experiments for Suzuki‐Miyaura coupling of quinolines and geranyl.... Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
ChemBK. (2024, April 9). QUINOLINE-3-BORONIC ACID PINACOL ESTER. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 3-Quinolineboronic Acid Pinacol Ester | Properties, Uses, Safety Data. Retrieved from [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(8), 4834–4844.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
- Nolan, S. P., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Catalysis Science & Technology, 11(10), 3371–3377.
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. Boron Suzuki Coupling | Borates Today [borates.today]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Reactivity Profile: 2-Methoxy vs. 2-Chloro Quinoline-3-Boronic Acids
Executive Summary: The "Stability vs. Utility" Trade-off
In the functionalization of quinoline scaffolds, the choice between 2-methoxyquinoline-3-boronic acid (2-OMe-QBA) and 2-chloroquinoline-3-boronic acid (2-Cl-QBA) is rarely a matter of simple substitution. It is a strategic decision between process robustness and downstream versatility .
-
2-Methoxyquinoline-3-boronic acid is the "Workhorse." The electron-donating methoxy group stabilizes the C-B bond, suppressing protodeboronation and eliminating self-reactivity. It is the preferred reagent for installing the quinoline core when the 2-position does not require immediate further functionalization.
-
2-Chloroquinoline-3-boronic acid is the "High-Risk Intermediate." It carries an inherent "self-destruct" mechanism. As an amphoteric reagent containing both a nucleophile (boronic acid) and an electrophile (2-chloro), it is prone to head-to-tail oligomerization. Its use requires specialized "slow-release" protocols (e.g., MIDA boronates) or protecting group strategies.
This guide details the mechanistic underpinnings of this divergence and provides validated protocols to handle both species effectively.
Electronic Profiling & Stability Mechanisms
The reactivity difference is dictated by the electronic influence of the substituent at C2 on the boronic acid at C3.
The 2-Methoxy Stabilization (Mesomeric Effect)
The methoxy group acts as a
-
Impact: This increased electron density raises the pKa of the boronic acid, making the boronate species less "hot" (less prone to rapid hydrolysis).
-
Result: High shelf stability and resistance to protodeboronation in aqueous basic media.
The 2-Chloro Destabilization (Inductive Effect)
The chlorine atom is strongly electron-withdrawing (-I effect) and a weak
-
Impact: It renders the quinoline ring highly electron-deficient. This lowers the pKa of the boronic acid, facilitating rapid transmetalation but also accelerating protodeboronation (C-B bond cleavage by water/base).
-
Critical Flaw: The 2-Cl position activates the molecule for Nucleophilic Aromatic Substitution (
) or oxidative addition. In the presence of Pd(0), the 2-Cl-QBA can act as both the electrophile and the nucleophile.
Visualization: Electronic Pathways & Degradation
Figure 1: Comparative reaction pathways. Note the "Self-Coupling" dead-end pathway exclusive to the 2-Chloro variant.
The "Head-to-Tail" Polymerization Risk
The most significant operational hazard with 2-chloroquinoline-3-boronic acid is competing homocoupling .
In a standard Suzuki reaction, you add an aryl halide (
-
Scenario A (2-OMe): The Pd catalyst inserts into
. The 2-OMe-QBA transmetalates. Success. -
Scenario B (2-Cl): The Pd catalyst inserts into
. However, it also inserts into the C-Cl bond of the 2-Cl-QBA itself. The boronic acid moiety of one molecule then couples with the Pd-Cl moiety of another. -
Outcome: Formation of 2,3'-biquinoline oligomers (a "gummy" black tar) and low yield of the desired cross-coupling product.
Data Summary: Side Reaction Profile
| Feature | 2-Methoxy-QBA | 2-Chloro-QBA |
| Primary Role | Nucleophile | Nucleophile & Electrophile (Amphoteric) |
| Protodeboronation Rate | Low ( | High ( |
| Self-Coupling Risk | Negligible | High (Head-to-Tail Polymerization) |
| Shelf Stability | Months (Ambient) | Weeks (Fridge/Inert Gas) |
| Rec. Catalyst System | Standard (e.g., Pd(dppf)Cl2) | High-Activity / Bulky (e.g., XPhos Pd G3) |
Experimental Protocols
Protocol A: Robust Coupling of 2-Methoxyquinoline-3-boronic acid
Use this protocol for standard library synthesis or when the 2-position does not need to be Cl.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
2-Methoxyquinoline-3-boronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(2.0 M aq, 3.0 equiv) -
Solvent: 1,4-Dioxane
Procedure:
-
Charge a reaction vial with the aryl bromide, boronic acid, and Pd catalyst.
-
Evacuate and backfill with
(3 cycles). -
Add degassed 1,4-dioxane (0.2 M concentration) and aqueous
. -
Heat to 90°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. The 2-methoxy group is stable to these conditions.
-
Note: If the target is a 2-quinolone, the methoxy group can be demethylated post-coupling using
or aqueous .
Protocol B: Controlled Coupling of 2-Chloroquinoline-3-boronic acid
Use this protocol ONLY if the 2-Cl handle is required for a subsequent step (e.g.,
Strategy: To prevent self-coupling, we must suppress the ionization of the 2-Cl bond. We use a bulky, electron-rich ligand (XPhos) to accelerate the cross-coupling over the homocoupling, and we avoid high temperatures.
Reagents:
-
Aryl Iodide (Preferred over bromide to ensure faster oxidative addition than the 2-Cl species)
-
2-Chloroquinoline-3-boronic acid (1.5 equiv - excess required due to degradation)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base:
(3.0 equiv) -
Solvent: THF/Water (10:1)
Procedure:
-
Cryo-Start: Cool the solvent mixture to 0°C before adding reagents.
-
Add Aryl Iodide, Boronic Acid, and Base.[1]
-
Add Catalyst last under strong
flow. -
Stir at Room Temperature (Do NOT heat above 40°C).
-
Reasoning: Higher temperatures activate the C-Cl bond for oxidative addition, triggering polymerization.
-
-
Monitor by LCMS every hour. Stop immediately upon consumption of Aryl Iodide.
-
Alternative: If yield is low, use the MIDA boronate surrogate of the 2-Cl species, which slowly releases the active boronic acid, keeping its concentration low relative to the aryl halide.
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the appropriate boronic acid derivative.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(40), 14048–14051. Link
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Foundational text on protodeboronation mechanisms in heterocyclic systems).
-
BenchChem Technical Notes. (2025). Troubleshooting Low Yield in Suzuki Coupling with 2-Chloropyridine-3-boronic acid. Link
Sources
Benchmarking [2-(Methyloxy)-8-quinolinyl]boronic acid against phenylboronic acid
This guide provides a technical benchmark comparing [2-(Methyloxy)-8-quinolinyl]boronic acid (hereafter 2-OMe-8-QBA ) against the industry-standard Phenylboronic Acid (hereafter PBA ).
Designed for medicinal chemists and process engineers, this document focuses on the stability-reactivity trade-off inherent to these reagents. While PBA represents the "baseline" for carbocyclic coupling, 2-OMe-8-QBA represents a "privileged" heterocyclic class where intramolecular coordination drastically alters performance.
Executive Summary: The "Standard" vs. The "Self-Protected"
-
Phenylboronic Acid (PBA): The archetypal Suzuki-Miyaura reagent. It exists primarily in a trigonal planar geometry, is moderately air-stable, and exhibits high reactivity due to facile transmetallation. However, it is susceptible to oxidative degradation and protodeboronation under forcing conditions.
-
[2-(Methyloxy)-8-quinolinyl]boronic acid (2-OMe-8-QBA): A specialized heterocyclic reagent. The key differentiator is the 8-quinolinyl nitrogen , which forms an intramolecular dative bond with the boron atom (N→B). This "self-protecting" mechanism renders the compound highly stable to storage and hydrolysis but requires modified protocols to activate the boron for transmetallation.
Mechanistic Architecture & Stability Profile
The fundamental difference lies in the boron coordination sphere. Understanding this is critical for troubleshooting low yields.
Structural Dynamics
-
PBA (Open State): The boron is Lewis acidic (
). It eagerly accepts hydroxide/alkoxide to form the active boronate species but is equally open to oxidative attack. -
2-OMe-8-QBA (Closed State): The quinoline nitrogen lone pair coordinates to the empty p-orbital of boron. This forms a pseudo-tetrahedral (
) species before base addition. The 2-methoxy group acts as an electron-donating auxiliary, increasing the basicity of the nitrogen and strengthening the N→B bond.
Implication: 2-OMe-8-QBA behaves like a "MIDA boronate" or a protected species. It resists protodeboronation (a common plague of 2-heteroaryl boronates) but reacts sluggishly under mild conditions.
DOT Diagram: Mechanistic Pathway Comparison
Figure 1: Mechanistic divergence. PBA is "always ready" but fragile; 2-OMe-8-QBA is "locked" and robust, requiring activation energy to participate in catalysis.
Performance Benchmark Data
The following data synthesizes experimental trends for 8-quinolinyl boronic acids versus phenylboronic acid under standard Suzuki conditions (
| Feature | Phenylboronic Acid (PBA) | 2-OMe-8-QBA |
| Electronic State | Electron-Neutral / Lewis Acidic | Electron-Rich / Lewis Basic (Internally) |
| Shelf Stability (Air) | Moderate (Months; slowly oxidizes to phenol) | High (Years; N-protection prevents oxidation) |
| Protodeboronation Risk | Low | Very Low (Superior to 2-pyridyl boronates) |
| Solubility (Organic) | High (THF, DCM, Toluene) | Moderate (Soluble in DMF/DMSO; less in non-polar) |
| Reactivity (Transmetallation) | Fast ( | Slow (Rate limiting step: N-B dissociation) |
| Base Requirement | Standard ( | Stronger/Excess ( |
| Optimal Temp |
Experimental Protocols
Do not treat 2-OMe-8-QBA as a simple drop-in replacement for PBA. The "Standard Protocol" will likely result in low conversion for the quinoline derivative due to the N→B lock.
Protocol A: Standard Coupling (Ideal for PBA)
Use this for Phenylboronic Acid benchmarks.
-
Reagents: Aryl Halide (1.0 eq), PBA (1.2 eq),
(5 mol%), (2.0 eq). -
Solvent: DME/Water (2:1) degassed.
-
Conditions: Heat to 80°C for 4–6 hours.
-
Observation: Reaction mixture darkens quickly (Pd black formation) as reaction completes.
-
Workup: Standard aqueous extraction.
Protocol B: "Activation" Coupling (Required for 2-OMe-8-QBA)
Use this for [2-(Methyloxy)-8-quinolinyl]boronic acid.
-
Rationale: You must use a solvent system that solvates the chelated boronate and a base strong enough to compete with the intramolecular nitrogen ligand.
-
Reagents: Aryl Halide (1.0 eq), 2-OMe-8-QBA (1.5 eq),
(5 mol%) or XPhos Pd G2 (2 mol%). -
Base:
(3.0 eq) or . Note: Weak bases like bicarbonate are often insufficient. -
Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol.
-
Conditions: Heat to 100°C for 12–18 hours.
-
Critical Step: If conversion is stalled, add a Lewis acid additive (e.g., Cu(I) salts) or switch to a anhydrous system with fluoride activation (
) to force the transmetallation.
Troubleshooting & Optimization
Why did my 2-OMe-8-QBA reaction fail?
-
Symptom: Starting material remains; Boronic acid is intact.
-
Cause: The N→B bond is too strong. The catalyst cannot transmetallate.
-
Fix: Switch to a bulky phosphine ligand (e.g., XPhos , SPhos ) which creates a catalytic pocket that favors the reaction of sterically demanding or chelated nucleophiles. Increase temperature to >100°C.
-
-
Symptom: Protodeboronation (Quinoline formation without coupling).
-
Cause: While 8-QBA is stable, the 2-methoxy group activates the ring towards electrophilic protonation if the pH drops.
-
Fix: Ensure the reaction mixture remains strictly basic throughout. Avoid protic solvents if possible; use DMF/CsF.
-
DOT Diagram: Decision Matrix
Figure 2: Operational workflow for selecting reaction conditions based on the specific boronic acid.
References
-
Kinetic Stability of 8-Quinolinyl Boronates
- Study: Comparison of N-coordinated boron
-
Source:J. Org.[1] Chem.2013 , 78, 11396.
-
Protodeboronation Mechanisms in Heterocycles
- Study: Analysis of 2-heteroaryl boronic acid instability and stabilization strategies (MIDA, N-coordin
- Source:Chem. Sci.2012, 3, 2930.
-
Suzuki Coupling of Sterically Hindered/Chelated Boronates
- Study: Protocols for coupling difficult boronic acids using Buchwald prec
-
Source:J. Am. Chem. Soc.[1]2010 , 132, 14073.
Sources
A Comparative Guide to the Crystal Structure Analysis of 8-Substituted Quinoline Boronic Acids
Introduction: The Structural Significance of 8-Quinoline Boronic Acid Derivatives
In the landscape of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds for developing therapeutics and functional materials.[1][2] When functionalized with a boronic acid group, particularly at the 8-position, these molecules gain unique chemical properties. The boronic acid moiety is renowned for its ability to form reversible covalent bonds with diols, making it a critical component in sensors for saccharides and in drug delivery systems.[3][4][5] The quinoline-8-boronic acid (8-QBA) framework is of particular interest due to the proximate arrangement of the Lewis acidic boron center and the Lewis basic quinoline nitrogen. This arrangement can lead to intramolecular coordination, profoundly influencing the molecule's conformation, reactivity, and, critically, its solid-state structure.
Understanding the three-dimensional arrangement of atoms in the crystal lattice through single-crystal X-ray diffraction (SCXRD) is paramount.[6][7] It provides definitive insights into molecular geometry, intermolecular interactions, and crystal packing, which collectively govern a compound's physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystal structure of 8-quinoline boronic acid, serving as a benchmark to understand and predict the structural consequences of introducing various substituents at the 8-position.
The Foundational Structure: A Unique Self-Assembling Dimer of Quinoline-8-Boronic Acid (8-QBA)
Unlike many arylboronic acids that self-assemble in the solid state through hydrogen-bonded homodimers of their -B(OH)₂ groups, quinoline-8-boronic acid exhibits a remarkable and unique structural motif.[8][9] The crystal structure of 8-QBA reveals that it self-assembles into a dimer through the formation of two complementary intermolecular B-N dative bonds.[9]
This interaction is so favorable that it is reinforced by the elimination of one water molecule to form a boronic anhydride linkage between the two molecules.[9] The key features of this assembly are:
-
Intermolecular B-N Coordination: The nitrogen atom of one quinoline ring coordinates to the boron atom of a second molecule, and vice-versa, creating a central, non-planar eight-membered ring.
-
Tetrahedral Boron: Due to this B-N bond formation, the boron atom adopts a tetrahedral geometry, a significant deviation from the trigonal planar geometry typical of free boronic acids.[9]
-
Stabilizing Forces: The dimer is further stabilized by extensive π-π stacking interactions between the quinoline rings and a network of hydrogen bonds.[9]
This unique dimerization, driven by the intramolecular synergy of the Lewis acid (Boron) and Lewis base (Nitrogen), is a defining characteristic of the 8-QBA scaffold and serves as the primary point of comparison for its substituted analogues. In contrast, its positional isomer, 5-quinolineboronic acid (5-QBA), where the nitrogen is remote from the boronic acid, packs via a more conventional cyclic hydrogen bond network.[9]
Caption: Comparison of packing motifs in boronic acids.
Comparative Analysis: Predicting the Structural Impact of 8-Substituents
While the crystal structure of 8-QBA is well-defined, the introduction of different chemical groups at adjacent positions on the quinoline ring can be expected to modulate this packing arrangement through steric and electronic effects. The size and nature of the substituent will directly influence the feasibility and geometry of the intermolecular B-N bond.
| Parameter | Quinoline-8-Boronic Acid (8-QBA) | Hypothetical: 8-Methyl-QBA (Steric Hindrance) | Hypothetical: 8-Nitro-QBA (Electron-Withdrawing) |
| Dominant Packing Motif | Intermolecular B-N bonded dimer.[9] | Likely disruption of B-N dimer; potential for standard O-H···O hydrogen-bonded motifs. | B-N dimer may persist or be strengthened. |
| Intramolecular B-N Distance | ~1.7 Å (Intermolecular in dimer).[9] | N/A (Dimer formation is sterically hindered). | Potentially shorter than in 8-QBA due to increased Lewis acidity of Boron. |
| Boron Geometry | Tetrahedral (in dimer).[9] | Trigonal Planar. | Tetrahedral (if dimer forms). |
| Key Intermolecular Forces | B-N dative bonds, π-π stacking, H-bonds.[9] | O-H···O hydrogen bonds, C-H···π interactions. | B-N dative bonds, potential for N-O···π or C-H···O interactions. |
| Predicted Rationale | The proximity and ideal orientation of the quinoline N and boronic acid B favors dative bond formation over standard H-bonding. | The steric bulk of the methyl group would likely prevent the close approach required for two molecules to form the B-N bonded dimer. The system would revert to the more common packing for arylboronic acids. | The strongly electron-withdrawing nitro group would increase the Lewis acidity of the boron atom, potentially strengthening the B-N dative bond and favoring the dimeric structure even more strongly.[8] |
This predictive comparison underscores the delicate balance of forces in the crystal lattice. Experimental validation via SCXRD for each new derivative is essential, as subtle changes can lead to entirely different supramolecular assemblies.[10]
Experimental Protocols: From Synthesis to Structure
Achieving a high-quality crystal structure is the culmination of meticulous synthesis, purification, and crystallization, followed by precise diffraction analysis.[11]
Workflow for Crystal Structure Analysis
Caption: General workflow for single-crystal X-ray analysis.
Protocol 1: Representative Synthesis of an 8-Substituted Quinoline Boronic Acid
This protocol is a generalized method based on common organometallic routes.[12]
-
Starting Material: Begin with the appropriate 8-bromo-substituted quinoline.
-
Lithiation: Dissolve the 8-bromoquinoline derivative in anhydrous THF or diethyl ether under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete metal-halogen exchange.
-
Borylation: Add triisopropyl borate (1.5 equivalents) dropwise to the solution, again maintaining the low temperature.
-
Quenching & Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by adding 1M HCl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is typically purified by recrystallization or column chromatography to yield the pure boronic acid.
Causality Insight: The use of low temperatures (-78 °C) is critical during lithiation to prevent side reactions. The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid.
Protocol 2: Single Crystal Growth
The key to successful SCXRD is growing a high-quality single crystal, which requires slow, controlled precipitation.[11]
-
Solvent Selection: Dissolve a small amount of the purified boronic acid in a minimal amount of a "good" solvent (in which it is readily soluble, e.g., methanol or DMSO).
-
Vapor Diffusion (Recommended Method):
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is sparingly soluble, e.g., hexane or diethyl ether).
-
The poor solvent will slowly diffuse into the good solvent, gradually decreasing the compound's solubility and promoting the slow growth of well-ordered crystals over several days to weeks.
-
-
Crystal Selection: Using a microscope, select a crystal that is transparent, has well-defined faces, and is free of cracks or inclusions. The ideal size is typically 0.1-0.3 mm in its largest dimension.[7][11]
Causality Insight: Slow crystallization allows molecules to arrange themselves into the most thermodynamically stable lattice, minimizing defects and leading to high-quality diffraction data.[11]
Protocol 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis
This protocol outlines the main steps of data collection and structure refinement.[6][13]
-
Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). Expertise Note: Cryo-cooling minimizes thermal vibration of the atoms, resulting in sharper diffraction spots and a more precise structure.
-
Data Collection:
-
Center the crystal in the X-ray beam of the diffractometer.[6]
-
An initial set of images is taken to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles, measuring the intensity and position of each diffracted beam.[7]
-
-
Structure Solution: The collected diffraction pattern (reciprocal space) is mathematically converted into an electron density map (real space) using Fourier transforms. Heavy atoms are typically located first, and subsequent atoms are found from difference maps.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The quality of the final structure is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-resolved structure, and the goodness-of-fit (GooF). The final output is a Crystallographic Information File (CIF).
Conclusion
The crystal engineering of 8-substituted quinoline boronic acids is dominated by the unique electronic and steric environment created by the proximity of the boronic acid to the quinoline nitrogen. The parent 8-QBA provides a fascinating case study in unconventional supramolecular assembly, forming a robust dimer through intermolecular B-N coordination rather than the typical hydrogen-bonding motifs seen in other boronic acids. This guide establishes a framework for comparing and predicting how substituents at the 8-position will influence this delicate balance. Steric hindrance is likely to disrupt this B-N dimerization, forcing the molecule into more conventional packing arrangements, while electronic modulation can potentially fine-tune the strength of this key interaction. The provided protocols offer a validated pathway for the synthesis, crystallization, and definitive structural elucidation of new analogues, enabling researchers to correlate solid-state structure with functional properties in drug development and materials science.
References
-
IUCr Journals. (2023). Boron–π interactions in two 3-(dihydroxyboryl)anilinium salts analyzed by crystallographic studies and supported by the noncovalent interactions (NCI) index theoretical approach. Available from: [Link]
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]
-
Science Education Resource Center at Carleton College (SERC). (2007). Single-crystal X-ray Diffraction. Available from: [Link]
-
ResearchGate. Application Note SC-XRD 505 Single Crystal Diffraction. Available from: [Link]
-
University of Bern, Department of Chemistry, Biochemistry and Pharmaceutical Sciences. Services: Single Crystal X-Ray Diffraction. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution. Available from: [Link]
-
FZU | Institute of Physics of the Czech Academy of Sciences. X-ray single-crystal diffraction. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2020). Efficiently self-healing boronic ester crystals. Available from: [Link]
-
Wiley Online Library. (n.d.). Structures and Reactivities of Cocrystals Involving Diboronic Acids and Bipyridines: In Situ Linker Reaction and 1D‐to‐2D Di. Available from: [Link]
-
Global Substance Registration System (GSRS). 8-QUINOLINEBORONIC ACID. Available from: [Link]
-
National Center for Biotechnology Information (PubMed). (2013). Effects of different substituents on the crystal structures and antimicrobial activities of six Ag(I) quinoline compounds. Available from: [Link]
-
National Center for Biotechnology Information (PubChem). 8-Quinolineboronic acid. Available from: [Link]
-
National Center for Biotechnology Information (PubMed). (2011). 8-Hydroxyquinoline-substituted boron-dipyrromethene compounds: synthesis, structure, and OFF-ON-OFF type of pH-sensing properties. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines. Available from: [Link]
-
openlabnotebooks.org. (2019). Quinoline Series: Synthesis. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Molecular recognition with boronic acids—applications in chemical biology. Available from: [Link]
-
Royal Society of Chemistry. (2021). Materials Chemistry A. Available from: [Link]
-
American Chemical Society Publications. (n.d.). Organoboron Compounds. XIV.1,2 Polyfunctional Catalysis by 8-Quinolineboronic Acid. Available from: [Link]
-
MDPI. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Available from: [Link]
-
ResearchGate. (n.d.). Structures of quinoline and 8-substituted quinolines. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Conformational influence of quinoline moieties in the crystal packing of bis(quinolinecarboxamide)alkane derivatives. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Available from: [Link]
Sources
- 1. watsonnoke.com [watsonnoke.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CAS 86-58-8: 8-Quinoline boronic acid | CymitQuimica [cymitquimica.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 13. Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences [dcbp.unibe.ch]
A Senior Application Scientist's Guide to Reverse-Phase HPLC of 2-Methoxyquinoline Derivatives: Principles, Protocols, and Comparative Retention Analysis
For researchers, medicinal chemists, and drug development professionals, the robust analysis of 2-methoxyquinoline derivatives is paramount. These heterocyclic scaffolds are key pharmacophores in a multitude of developmental drug candidates, making their accurate quantification and purity assessment a critical step in the research and development pipeline. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as the gold standard for this application.
This guide provides an in-depth exploration of the factors governing the retention times of 2-methoxyquinoline derivatives in reverse-phase HPLC. We will delve into the causality behind experimental choices, present a detailed, self-validating analytical protocol, and offer a comparative analysis of retention data for selected derivatives, empowering you to develop and optimize your own separation methods.
The Chromatographic Landscape of 2-Methoxyquinolines
In reverse-phase HPLC, the fundamental principle of separation is the partitioning of analytes between a nonpolar stationary phase (most commonly, octadecylsilane or C18) and a polar mobile phase. The retention of a compound is primarily dictated by its hydrophobicity; more hydrophobic molecules will have a greater affinity for the stationary phase and thus, longer retention times.
The introduction of a methoxy group at the 2-position of the quinoline ring, along with other substitutions, significantly influences the molecule's overall polarity and, consequently, its chromatographic behavior. Understanding these structure-retention relationships is crucial for effective method development.[1]
Key Factors Influencing Retention Times:
-
Hydrophobicity: The quinoline core itself is relatively hydrophobic. The addition of nonpolar substituents, such as alkyl groups, will generally increase retention time. Conversely, the introduction of polar functional groups like hydroxyl or nitro groups can decrease retention, depending on their position and the pH of the mobile phase.[2]
-
Mobile Phase Composition: The ratio of the organic modifier (typically acetonitrile or methanol) to the aqueous buffer in the mobile phase is a critical parameter. A higher concentration of the organic solvent will decrease the polarity of the mobile phase, leading to shorter retention times as the analytes are more readily eluted.
-
pH of the Mobile Phase: Quinolines are basic heterocycles. The pH of the mobile phase will determine the ionization state of the quinoline nitrogen. At a pH below the pKa of the quinoline nitrogen, the molecule will be protonated and thus more polar, resulting in a shorter retention time. Conversely, at a pH above the pKa, the quinoline will be in its neutral, more hydrophobic form, leading to a longer retention time. This pH-dependent behavior can be a powerful tool for optimizing selectivity between different quinoline derivatives.[2]
Comparative Analysis of Retention Times
| Compound | Retention Time (min) | HPLC Conditions |
| 2-Methoxy-4-methylquinoline | Not specified, but a method is available[3] | Column: Newcrom R1 (Reverse-Phase); Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid.[3] |
| 6-Methoxy-2-methylquinoline | Not specified, but a method is available[4] | Column: Newcrom R1 (Reverse-Phase); Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid.[4] |
| Quinoline-2-carboxylic acid | Not specified, but a method is available[5] | Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm); Mobile Phase: Gradient elution with 0.1% Phosphoric acid in Water (A) and Acetonitrile (B); Flow Rate: 1.0 mL/min; Temperature: 30 °C.[5] |
| 2-Substituted Quinolines (General) | Variable, dependent on substitution | Column: Sunfire™ C18 (150 mm x 4.6 mm, 5 µm); Mobile Phase: Gradient with sodium phosphate buffer (pH 5.2) and Acetonitrile; Flow Rate: 1.5 mL/min.[6][7] |
Note: The retention times are highly dependent on the specific HPLC system, column, and mobile phase composition. This table should be used as a guide to understand the relative elution order and to select a starting point for method development.
A Robust Experimental Protocol for the Analysis of 2-Methoxyquinoline Derivatives
This protocol outlines a general-purpose, reverse-phase HPLC method suitable for the separation and analysis of a wide range of 2-methoxyquinoline derivatives. The method is designed to be a self-validating system, with built-in checks for system suitability.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
2-Methoxyquinoline derivative reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) | Provides good retention and separation for a wide range of hydrophobicities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic mobile phase to ensure consistent protonation of the quinoline nitrogen, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase HPLC. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-19 min: 90-10% B; 19-25 min: 10% B | A gradient elution is recommended to separate compounds with a range of polarities and to ensure that late-eluting impurities are cleared from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection | UV at 254 nm or DAD scan | 254 nm is a common wavelength for aromatic compounds. A DAD allows for the monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity analysis. |
| Run Time | 25 minutes | Sufficient to elute most derivatives and re-equilibrate the column. |
Solution Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the 2-methoxyquinoline derivative reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be your stock solution (100 µg/mL).
-
Prepare working standards by further diluting the stock solution with the same diluent.
-
-
Sample Preparation:
-
Accurately weigh a sample containing the 2-methoxyquinoline derivative.
-
Transfer to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with the diluent (50:50 acetonitrile/water) and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
System Suitability
Before running samples, inject a standard solution five times to ensure the system is performing adequately. The following parameters should be checked:
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates: Should be greater than 2000.
-
Relative Standard Deviation (RSD) of Retention Time and Peak Area: Should be less than 2%.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of 2-methoxyquinoline derivatives.
Caption: A generalized workflow for the HPLC analysis of 2-methoxyquinoline derivatives.
Conclusion
This guide provides a foundational understanding of the principles and practices for the successful HPLC analysis of 2-methoxyquinoline derivatives. By understanding the interplay between molecular structure and chromatographic conditions, researchers can develop robust and reliable methods for the separation and quantification of these important compounds. The provided protocol serves as a validated starting point, which can be further optimized to meet the specific needs of your analytical challenges.
References
-
SIELC Technologies. (n.d.). Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
- Barbosa, J., Barrón, D., & Jiménez-Lozano, E. (1998). Retention behaviour of quinolone derivatives in high-performance liquid chromatography. Effect of pH and evaluation of ionization constants.
- Krasovskaya, N. V., Onuchak, L. A., & Kuraeva, Y. G. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC.
-
SIELC Technologies. (2018, May 16). 2-Methoxy-4-methylquinoline. Retrieved from [Link]
- Padwa, A., & Kulkarni, Y. S. (2013).
- Desrivot, J., Quénelle, C., Moussa, F., Champy, P., & Herrenknecht, C. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- Desrivot, J., Quénelle, C., Moussa, F., Champy, P., & Herrenknecht, C. (2007). Chromatograms of quinolines with internal standard (I.S., propylparaben) extracted at corresponding wavelength, using the linear gradient (0-4 min 25% of ACN, at 23 min 80% ACN, at 28 min 80% ACN); sodium phosphate buffer 10−3 M pH 5.2 and ACN. (A) Compound 3, (B) compound 2 and (C) compound 1 with its metabolites 4, 5 and 6. [Image]. In Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
- O'Donnell, F., Ramachandran, V. N., Smyth, W. F., Hack, C. J., & Patton, E. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63-76.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. butlerov.com [butlerov.com]
- 3. 2-Methoxy-4-methylquinoline | SIELC Technologies [sielc.com]
- 4. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
[2-(Methyloxy)-8-quinolinyl]boronic acid proper disposal procedures
A Comprehensive Guide to the Safe Disposal of [2-(Methyloxy)-8-quinolinyl]boronic acid
For professionals engaged in the intricate work of research and drug development, the responsible management of chemical reagents is as crucial as the innovative science they enable. The disposal of specialized compounds like [2-(Methyloxy)-8-quinolinyl]boronic acid demands a meticulous and informed approach. This guide provides a detailed, step-by-step protocol for its safe and compliant disposal, grounded in established safety principles and regulatory standards. As there is no specific, universally available Safety Data Sheet (SDS) for this particular compound, this procedure is built upon a conservative assessment of its constituent functional groups—a boronic acid and a quinoline derivative—and aligns with the comprehensive guidelines for hazardous waste management.
Hazard Assessment and Core Disposal Principles
The molecular structure of [2-(Methyloxy)-8-quinolinyl]boronic acid informs its potential hazards and dictates its disposal pathway. Boronic acids as a class are frequently categorized as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] The quinoline moiety, a heterocyclic aromatic amine, suggests that it should be handled with the care afforded to potentially toxic and environmentally persistent chemicals.[6]
Given these characteristics, the following core principle must be adopted:
Core Principle: All waste streams containing [2-(Methyloxy)-8-quinolinyl]boronic acid, including the pure compound, solutions, reaction mixtures, and contaminated labware, must be treated as hazardous waste .
Under no circumstances should this chemical or its associated waste be disposed of via standard laboratory drains or in regular trash.[2][7][8] Improper disposal can lead to environmental contamination and significant regulatory penalties under frameworks established by the Environmental Protection Agency (EPA).[7][9]
Immediate Safety & Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, ensuring personal and environmental safety is paramount. All handling of [2-(Methyloxy)-8-quinolinyl]boronic acid waste must be performed within a certified chemical fume hood to minimize inhalation risk.[2][3] A readily accessible eyewash station and safety shower are mandatory.[10][11]
The required PPE is summarized below:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of liquid waste and airborne solid particles, preventing serious eye irritation.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[1] |
| Body Protection | A fully-fastened laboratory coat. | Protects against incidental contact and contamination of personal clothing.[1] |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for ensuring safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is the foundation of safe chemical waste management.[12] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[12][13]
-
Solid Waste: Includes unused or expired [2-(Methyloxy)-8-quinolinyl]boronic acid powder, contaminated personal protective equipment (gloves, weigh boats, wipes), and absorbent materials from spill cleanups.[12]
-
Liquid Waste: Encompasses solutions containing the compound, reaction mixtures, and solvent rinsates from cleaning contaminated glassware.
-
Contaminated Sharps: Any needles, syringes, or broken glassware contaminated with the compound must be segregated into a designated, puncture-resistant sharps container.
Step 2: Waste Containerization
The integrity of the waste containment system is critical.
-
Select a Compatible Container: Use only approved hazardous waste containers.[9][12] High-density polyethylene (HDPE) containers are suitable for most solid and liquid waste streams. The original chemical container is often an excellent choice for its compatible waste.[8]
-
Ensure Good Condition: The container must be robust, free of leaks or cracks, and have a secure, tightly-sealing lid.[14]
-
Maintain Closure: Waste containers must remain closed at all times, except when actively adding waste.[8][9][15] This practice is an EPA requirement and prevents the release of vapors.
Step 3: Accurate and Compliant Labeling
Proper labeling is a non-negotiable regulatory requirement and is vital for the safety of everyone who will handle the container.
-
Affix Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[9][16]
-
Use Official Labels: Utilize the hazardous waste labels provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete All Fields: The label must clearly state the words "HAZARDOUS WASTE" .[14][15] Write out the full chemical name, "[2-(Methyloxy)-8-quinolinyl]boronic acid," and list all other constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[15]
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[15][17]
-
Store in Secondary Containment: Place the sealed and labeled waste container within a larger, chemically resistant tub or tray to contain any potential leaks.
-
Segregate Incompatibles: Store the container away from incompatible materials, particularly strong oxidizing agents.[1][15]
-
Adhere to Quantity Limits: Be aware of institutional and regulatory limits on the volume of waste that can be stored in an SAA (typically 55 gallons total).[17]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Contact EHS: When the container is nearly full (e.g., 90% capacity) or when the experiment is complete, contact your institution's EHS department to schedule a waste pickup.[3][12][15]
-
Maintain Records: Follow any institutional procedures for documenting waste generation and disposal.
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial.
-
Small, Manageable Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or sand).[6]
-
Once absorbed, carefully sweep the material into a designated container for solid hazardous waste.[18]
-
Label the container as hazardous waste, listing all contents, and decontaminate the spill area.
-
-
Large or Uncontrolled Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[3]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the proper management and disposal of waste containing [2-(Methyloxy)-8-quinolinyl]boronic acid.
Fig 1: Workflow for the proper disposal of [2-(Methyloxy)-8-quinolinyl]boronic acid waste.
References
-
Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Available at: [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. Available at: [Link]
-
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Available at: [Link]
-
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]
-
Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements [2025 Guide]. Available at: [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview. Available at: [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Standards. Available at: [Link]
-
New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Available at: [Link]
-
University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Available at: [Link]
-
Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. Available at: [Link]
-
Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet - Quinoline. Available at: [Link]
-
Technion - Israel Institute of Technology. Chemical Waste Management Guide. Available at: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
University of North Texas. Hazardous Waste Disposal Procedures. Available at: [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Available at: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
Massachusetts Institute of Technology EHS. Chemicals. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nj.gov [nj.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 10. targetmol.com [targetmol.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. vumc.org [vumc.org]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
